Product packaging for 2,4-Dibromopentane(Cat. No.:CAS No. 19398-53-9)

2,4-Dibromopentane

Cat. No.: B098100
CAS No.: 19398-53-9
M. Wt: 229.94 g/mol
InChI Key: KUZOHDYKJXNCSI-UHFFFAOYSA-N
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Description

2,4-Dibromopentane (CAS RN: 19398-53-9) is a high-purity organobromine compound with the molecular formula C5H10Br2 and a molecular weight of 229.94 . It is a clear, colorless to light yellow liquid with a specific gravity of 1.64 and a boiling point of 40°C at 4 mmHg . This compound is a valuable reagent in organic synthesis, particularly in studies of electrophilic addition reactions. It serves as a classic example in investigating reaction mechanisms with conjugated dienes, where it can help researchers understand the competition between 1,2-addition and 1,4-addition pathways, leading to different isomeric products . The bromination of alkenes, a key reaction for this compound, proceeds via a stereospecific anti-addition mechanism involving a cyclic bromonium ion intermediate, making it a subject of interest in stereochemistry studies . As a building block, it is used to create more complex molecular structures in research settings. This product is classified as a flammable liquid and may cause skin and serious eye irritation . It is light and air-sensitive and should be stored under inert gas in a cool, dark place . This compound is intended for professional manufacturing and research laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10Br2 B098100 2,4-Dibromopentane CAS No. 19398-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromopentane
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InChI

InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUZOHDYKJXNCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
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DSSTOX Substance ID

DTXSID30884890
Record name Pentane, 2,4-dibromo-
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Molecular Weight

229.94 g/mol
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CAS No.

19398-53-9, 1825-11-2
Record name 2,4-Dibromopentane
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Record name meso-2,4-Dibromopentane
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Record name Pentane, 2,4-dibromo-
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Record name Pentane, 2,4-dibromo-
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Record name 2,4-dibromopentane
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromopentane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopentane is a halogenated hydrocarbon of significant interest in organic synthesis and stereochemical studies. Its structure, featuring two chiral centers, gives rise to distinct stereoisomers with unique physical and chemical properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and stereochemistry of this compound, along with detailed experimental protocols and reaction mechanisms relevant to its synthesis and reactivity.

Chemical Structure and Stereoisomerism

This compound possesses two chiral centers at the C2 and C4 positions. This results in the existence of three stereoisomers: a pair of enantiomers, (2R,4R)-2,4-dibromopentane and (2S,4S)-2,4-dibromopentane, and a meso compound, (2R,4S)-2,4-dibromopentane, which is achiral due to an internal plane of symmetry.[1][2][3] The stereochemical configuration significantly influences the molecule's physical properties and reactivity.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomeric Pair (chiral) 2R,4R (2R,4R)-2,4-Dibromopentane 2S,4S (2S,4S)-2,4-Dibromopentane 2R,4R->2S,4S mirror images (non-superimposable) meso meso-2,4-Dibromopentane ((2R,4S) or (2S,4R)) (achiral) 2R,4R->meso Diastereomers 2S,4S->meso Diastereomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that some properties may vary depending on the isomeric composition of the sample.

Identifier Value Reference
Molecular Formula C5H10Br2[4][5]
Molecular Weight 229.94 g/mol [4][6]
CAS Number 19398-53-9 (for unspecified isomers)[4]
1825-11-2 (for meso-2,4-dibromopentane)[4][5]
Canonical SMILES CC(Br)CC(C)Br[7]
InChI InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3[7]
InChIKey KUZOHDYKJXNCSI-UHFFFAOYSA-N[7]
Physical Property Value Reference
Boiling Point 184 °C at 760 mmHg (estimate)
Density 1.668 g/cm³ (estimate)
Refractive Index 1.4960 - 1.4990

Spectroscopic Data

NMR and mass spectrometry are crucial for the identification and characterization of this compound and its stereoisomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the proton environments in the molecule. The chemical shifts and coupling patterns differ for the meso and enantiomeric forms due to their different symmetries. A general spectrum is available for this compound.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum distinguishes the carbon environments. Due to the plane of symmetry in the meso isomer, it will exhibit fewer signals than the chiral enantiomers.[6][8]

Mass Spectrometry

Mass spectrometry of this compound shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak and fragmentation patterns can be used to confirm the molecular weight and structure.

Experimental Protocols

Synthesis of this compound via Bromination of Pentane-2,4-diol

This protocol describes a general method for the synthesis of this compound from the corresponding diol. Stereospecific synthesis would require the use of stereochemically pure pentane-2,4-diol and a reaction mechanism that proceeds with a known stereochemical outcome (e.g., SN2 inversion).

Materials:

  • Pentane-2,4-diol (as a mixture of stereoisomers, or a pure stereoisomer for stereospecific synthesis)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve pentane-2,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel with vigorous stirring. The molar ratio of PBr₃ to diol should be approximately 1:3.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Purification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[9]

  • If necessary, filter the sample to remove any particulate matter.[9]

GC-MS Parameters (suggested):

  • GC Column: A nonpolar column (e.g., DB-5ms) or a chiral column (e.g., Rt-βDEXse) for separating stereoisomers.[10]

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Key Reactions and Mechanisms

Dehydrobromination (E2 Elimination)

This compound can undergo a double dehydrobromination reaction in the presence of a strong base to yield a conjugated diene. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, which has a stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the bromine leaving group.[11][12][13]

The workflow for this reaction can be visualized as follows:

E2_elimination start This compound step1 First E2 Elimination start->step1 base Strong Base (e.g., RO⁻) base->step1 step2 Second E2 Elimination base->step2 intermediate Bromoalkene Intermediate step1->intermediate intermediate->step2 product Conjugated Diene (e.g., Penta-1,3-diene) step2->product

Workflow for the E2 dehydrobromination of this compound.

Reaction with Zinc Dust (Debromination)

The reaction of vicinal or 1,3-dihalides with zinc dust is a classic method for the formation of alkenes or cyclopropanes, respectively. In the case of 1,3-dibromoalkanes like this compound, an intramolecular reaction can occur to form a cyclopropane (B1198618) ring. The mechanism is thought to involve the formation of an organozinc intermediate.[14][15]

A simplified logical flow of this reaction is presented below:

zinc_reaction start This compound step1 Oxidative Addition of Zn start->step1 zinc Zinc Dust (Zn) zinc->step1 intermediate Organozinc Intermediate step1->intermediate step2 Intramolecular Nucleophilic Displacement intermediate->step2 product 1,2-Dimethylcyclopropane step2->product

Logical flow for the reaction of this compound with zinc dust.

Conformational Analysis

The rotation around the C2-C3 and C3-C4 bonds in this compound leads to various conformers with different potential energies. The stability of these conformers is influenced by steric interactions (gauche and anti relationships between the bromine atoms and methyl groups) and torsional strain. The most stable conformations will have the bulky bromine and methyl groups in anti or gauche arrangements to minimize steric hindrance.

A potential energy diagram illustrating the relationship between different conformers as a function of dihedral angle can be constructed to visualize the energetic landscape of the molecule.

conformational_analysis cluster_diagram Potential Energy Diagram Energy Potential Energy Dihedral_Angle Dihedral Angle (C2-C3-C4) anti gauche1 eclipsed1 gauche2 eclipsed2

Conceptual potential energy diagram for C2-C3 bond rotation.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable compound for studying stereochemistry and reaction mechanisms. Its distinct stereoisomers provide a platform for investigating the influence of molecular geometry on chemical and physical properties. The experimental protocols and reaction mechanisms outlined in this guide offer a foundation for researchers and professionals working with this and related halogenated compounds.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromopentane from Pentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 2,4-dibromopentane, a halogenated alkane with potential applications in organic synthesis and as a building block for various functionalized molecules. Recognizing the impracticality of direct selective bromination of pentane (B18724), this document details a robust and well-documented two-step synthesis commencing from the readily available precursor, acetylacetone (B45752). The core of this methodology involves the reduction of acetylacetone to the key intermediate, 2,4-pentanediol, followed by a subsequent bromination to yield the target compound. This whitepaper furnishes detailed experimental protocols for each synthetic step, a summary of relevant quantitative data in tabular format, and logical workflow diagrams to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

The synthesis of specifically substituted alkanes is a fundamental challenge in organic chemistry. While the direct functionalization of simple alkanes like pentane is an attractive prospect, the low reactivity and lack of selectivity of such reactions often render them impractical for producing specific isomers. The free-radical bromination of pentane, for instance, would yield a complex mixture of mono- and poly-brominated isomers, with poor regioselectivity for the desired 2,4-disubstituted product.

Therefore, a more strategic, multi-step approach is required. This guide outlines a reliable two-step synthesis of this compound, proceeding through the intermediacy of 2,4-pentanediol. This pathway offers a high degree of control over the final product's constitution.

Proposed Synthetic Pathway

The direct synthesis of this compound from pentane is not a feasible one-step process due to the challenges in controlling the regioselectivity of free-radical halogenation. A more practical and widely accepted approach involves a two-step synthesis starting from acetylacetone (2,4-pentanedione).

Synthesis_Pathway Pentane Pentane Impractical Direct Bromination (Impractical) Pentane->Impractical Mixture Mixture of Brominated Isomers Impractical->Mixture Acetylacetone Acetylacetone (2,4-Pentanedione) Step1 Step 1: Reduction Acetylacetone->Step1 Pentanediol 2,4-Pentanediol Step1->Pentanediol Step2 Step 2: Bromination Pentanediol->Step2 Dibromopentane This compound Step2->Dibromopentane

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Pentanediol from Acetylacetone

The first step in the synthesis is the reduction of the diketone, acetylacetone, to the corresponding diol, 2,4-pentanediol. This can be effectively achieved using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Reaction: CH₃COCH₂COCH₃ + NaBH₄ / EtOH → CH₃CH(OH)CH₂CH(OH)CH₃

Experimental Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.1 mol) of acetylacetone in 100 mL of 95% ethanol (B145695).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, slowly add 5.7 g (0.15 mol) of sodium borohydride in small portions over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Solvent Removal: Remove the ethanol by rotary evaporation.

  • Extraction: Extract the aqueous residue with three 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-pentanediol.

  • Purification: The crude product can be purified by vacuum distillation.

Step1_Workflow Start Dissolve Acetylacetone in Ethanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Slowly Add NaBH4 Cool->Add_NaBH4 React Stir at Room Temperature Add_NaBH4->React Quench Quench with HCl React->Quench Evaporate Remove Ethanol Quench->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Vacuum Distillation Dry_Concentrate->Purify

Figure 2: Experimental workflow for the synthesis of 2,4-pentanediol.
Step 2: Synthesis of this compound from 2,4-Pentanediol

The diol intermediate is then converted to the target this compound using a suitable brominating agent. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Reaction: CH₃CH(OH)CH₂CH(OH)CH₃ + PBr₃ → CH₃CH(Br)CH₂CH(Br)CH₃

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), place 5.2 g (0.05 mol) of 2,4-pentanediol.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Brominating Agent: Slowly add 9.0 g (0.033 mol) of phosphorus tribromide dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 3 hours.

  • Work-up: Carefully pour the cooled reaction mixture over 50 g of crushed ice.

  • Extraction: Extract the mixture with two 30 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation.

Step2_Workflow Start 2,4-Pentanediol in Flask Cool Cool to 0 °C Start->Cool Add_PBr3 Slowly Add PBr3 Cool->Add_PBr3 React Heat to 60 °C Add_PBr3->React Workup Pour onto Ice React->Workup Extract Extract with Diethyl Ether Workup->Extract Wash Wash with Water, NaHCO3, and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Vacuum Distillation Dry_Concentrate->Purify

Figure 3: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
AcetylacetoneC₅H₈O₂100.12140.40.975
2,4-Pentanediol[1][2]C₅H₁₂O₂104.151980.963
This compoundC₅H₁₀Br₂229.94185-1871.75

Table 1: Physical Properties of Key Compounds

Reaction Step Starting Material Product Typical Yield (%)
1Acetylacetone2,4-Pentanediol75-85
22,4-PentanediolThis compound60-70

Table 2: Typical Reaction Yields

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.

2,4-Pentanediol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.0-4.2 (m, 2H, -CH(OH)-), 3.5-3.8 (br s, 2H, -OH), 1.6-1.8 (m, 2H, -CH₂-), 1.2-1.3 (d, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 67.5, 45.2, 23.8.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2960, 2920, 1450, 1370, 1120, 1050.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.2-4.4 (m, 2H, -CH(Br)-), 2.2-2.4 (m, 2H, -CH₂-), 1.7-1.8 (d, 6H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 52.1, 48.5, 25.9.

  • IR (neat, cm⁻¹): 2970, 2930, 1450, 1380, 1210, 650 (C-Br).

Safety Considerations

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Phosphorus tribromide: Causes severe skin burns and eye damage. Reacts violently with water.

  • This compound: Likely to be a skin and eye irritant. Handle with appropriate personal protective equipment.

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis for this compound from the readily available starting material, acetylacetone. The provided detailed experimental protocols, along with the summarized quantitative data and workflow diagrams, offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The described pathway avoids the selectivity issues associated with the direct bromination of pentane and provides a clear route to the desired 2,4-disubstituted product.

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2,4-dibromopentane, a molecule that serves as a fundamental example of stereoisomerism involving multiple chiral centers. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for applications in stereoselective synthesis and drug development, where specific stereoisomers can exhibit vastly different biological activities.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers at carbon atoms C2 and C4. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers are possible. These are (2R,4R), (2S,4S), (2R,4S), and (2S,4R). However, due to the symmetrical nature of the substitution on the pentane (B18724) backbone, the (2R,4S) and (2S,4R) forms are identical, representing a single achiral meso compound. This meso isomer is superimposable on its mirror image and is, therefore, optically inactive. The (2R,4R) and (2S,4S) isomers, on the other hand, are non-superimposable mirror images of each other and constitute an enantiomeric pair. Consequently, there are a total of three unique stereoisomers of this compound: one meso compound and a pair of enantiomers.

stereoisomers cluster_enantiomers Enantiomeric Pair (Chiral) cluster_meso Meso Compound (Achiral) 2R,4R (2R,4R)-2,4-Dibromopentane 2S,4S (2S,4S)-2,4-Dibromopentane 2R,4R->2S,4S mirror images Meso (2R,4S)-2,4-Dibromopentane (identical to 2S,4R) 2R,4R->Meso Diastereomers 2S,4S->Meso Diastereomers

Figure 1: Relationship between the stereoisomers of this compound.

Physical Properties

The physical properties of diastereomers differ, allowing for their separation by conventional laboratory techniques such as distillation or chromatography. Enantiomers, however, have identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light. The meso form is optically inactive due to its internal plane of symmetry.

Property(2R,4R)-2,4-Dibromopentane(2S,4S)-2,4-Dibromopentanemeso-2,4-DibromopentaneRacemic (±)-2,4-Dibromopentane
Molecular Formula C₅H₁₀Br₂C₅H₁₀Br₂C₅H₁₀Br₂C₅H₁₀Br₂
Molecular Weight 229.94 g/mol [1]229.94 g/mol 229.941 g/mol [2]229.94 g/mol [3]
CAS Number 92179323 (PubChem CID)Not separately registered1825-11-2[2]19398-53-9[3]
Boiling Point Not reportedNot reported181.8°C at 760 mmHg (Computed)[4]40°C at 4 mmHg[3]
Density Not reportedNot reported1.663 g/cm³ (Computed)[4]1.64 g/cm³[3]
Refractive Index Not reportedNot reportedNot reported1.4960-1.4990[3]
Specific Rotation ([α]D) Opposite to (2S,4S)Opposite to (2R,4R)

Synthesis of this compound Stereoisomers

The stereoisomers of this compound can be synthesized from the corresponding stereoisomers of pentane-2,4-diol. The reaction with a reagent like phosphorus tribromide (PBr₃) proceeds with inversion of configuration at the stereocenters.

Representative Experimental Protocol: Synthesis from a Diol

This protocol describes a general method for the conversion of a diol to a dibromide using phosphorus tribromide. The specific stereoisomer of pentane-2,4-diol used as the starting material will determine the stereochemistry of the resulting this compound.

Materials:

  • Pentane-2,4-diol (appropriate stereoisomer)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the pentane-2,4-diol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled diol solution via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Separation of Stereoisomers

The separation of the meso compound from the racemic mixture of enantiomers can be achieved by standard chromatographic techniques such as column chromatography or fractional distillation, owing to their different physical properties. The resolution of the racemic mixture into its individual enantiomers is a more involved process.

Representative Experimental Protocol: Resolution of a Racemic Mixture

A common method for resolving a racemic mixture of alkyl halides is not directly applicable. Instead, resolution is often performed on a precursor, such as a chiral alcohol, by forming diastereomeric salts with a chiral resolving agent. The separated diastereomers can then be converted to the desired enantiomerically pure alkyl halides. For educational purposes, a general procedure for the resolution of a racemic amine is provided, as the principles are analogous.

Principle: A racemic mixture (R- and S-enantiomers) is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid for a racemic base) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.

Materials:

  • Racemic mixture to be resolved

  • Chiral resolving agent (e.g., (+)-tartaric acid for a racemic amine)

  • Methanol

  • Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Beakers, Erlenmeyer flasks, filtration apparatus, pH paper.

Procedure:

  • Dissolve the racemic mixture in a suitable solvent, such as methanol.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Mix the two solutions. Diastereomeric salts will form.

  • Allow the solution to cool slowly to induce crystallization. The less soluble diastereomer will crystallize out first.

  • Collect the crystals by vacuum filtration. The purity of the diastereomer can be improved by recrystallization.

  • To recover the free enantiomer, dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the resolving acid.

  • Extract the liberated free enantiomer with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract and remove the solvent to obtain the pure enantiomer.

  • The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process.

Characterization of Stereoisomers

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The ¹H and ¹³C NMR spectra of the meso and the enantiomeric pair of this compound will exhibit differences in chemical shifts and coupling constants due to the different spatial arrangements of the atoms. The enantiomers will have identical NMR spectra in an achiral solvent.

  • meso-2,4-Dibromopentane: Due to the plane of symmetry, the two methyl groups (C1 and C5) and the two methine protons (H2 and H4) are chemically equivalent, leading to simpler spectra.

  • (2R,4R)- and (2S,4S)-2,4-Dibromopentane: In these chiral molecules, the corresponding protons and carbons are in chemically non-equivalent environments, which can lead to more complex splitting patterns.

A ¹³C NMR spectrum for meso-2,4-dibromopentane has been reported and can be found in spectral databases.[1]

Polarimetry

Polarimetry is used to measure the optical rotation of chiral compounds. A solution of a pure enantiomer will rotate the plane of polarized light, while a racemic mixture and the meso compound will not. The (2R,4R) and (2S,4S) enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.

Representative Experimental Protocol: Polarimetry

Materials:

  • Enantiomerically pure sample of this compound

  • Spectroscopic grade solvent (e.g., chloroform, ethanol)

  • Polarimeter

  • Volumetric flask

  • Polarimeter cell (e.g., 1 dm)

Procedure:

  • Accurately weigh a sample of the enantiomerically pure this compound and dissolve it in a known volume of a suitable solvent in a volumetric flask.

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:

    • α is the observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in decimeters (dm).

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_resolution Resolution cluster_characterization Characterization start Pentane-2,4-diol (Stereoisomerically Pure) reaction Reaction with PBr3 start->reaction product Crude this compound (Mixture of Stereoisomers) reaction->product separation Fractional Distillation or Column Chromatography product->separation meso Meso Isomer separation->meso racemic Racemic Mixture separation->racemic nmr NMR Spectroscopy meso->nmr resolution Resolution via Diastereomeric Salts racemic->resolution enantiomer1 (2R,4R)-Isomer resolution->enantiomer1 enantiomer2 (2S,4S)-Isomer resolution->enantiomer2 enantiomer1->nmr polarimetry Polarimetry enantiomer1->polarimetry enantiomer2->nmr enantiomer2->polarimetry

Figure 2: General experimental workflow for the synthesis, separation, and characterization of this compound stereoisomers.

Conclusion

The stereoisomers of this compound provide a classic illustration of the principles of stereochemistry. The existence of a meso compound in addition to a pair of enantiomers highlights the importance of molecular symmetry in determining the number of unique stereoisomers. The distinct physical properties of the diastereomers and the unique optical properties of the enantiomers necessitate specific strategies for their separation and characterization. A thorough understanding of these concepts and the associated experimental techniques is fundamental for professionals in the fields of chemical synthesis and drug development, where the control of stereochemistry is paramount.

References

An In-depth Technical Guide to Meso Compounds in 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromopentane serves as a fundamental model for understanding stereoisomerism, particularly the concept of meso compounds. This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a specific focus on the achiral meso form. Detailed experimental protocols for the synthesis and separation of these stereoisomers are presented, alongside a thorough analysis of their distinguishing spectroscopic properties. Quantitative nuclear magnetic resonance (NMR) data for the meso and racemic diastereomers are systematically tabulated for comparative analysis. Furthermore, a conformational analysis of the meso isomer is included to elucidate the relative stabilities of its conformers. This guide is intended to be a valuable resource for researchers in stereochemistry, organic synthesis, and drug development, providing both theoretical understanding and practical methodologies.

Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C4 positions. Consequently, a maximum of 2n = 22 = 4 stereoisomers are possible. These stereoisomers manifest as a pair of enantiomers and a meso compound.

  • Enantiomeric Pair: (2R,4R)-2,4-dibromopentane and (2S,4S)-2,4-dibromopentane are non-superimposable mirror images of each other. This pair is often referred to as the racemic or (dl)-pair.

  • Meso Compound: (2R,4S)-2,4-dibromopentane is a single achiral compound. Although it has two chiral centers, the molecule possesses an internal plane of symmetry, rendering it optically inactive. Its mirror image, (2S,4R)-2,4-dibromopentane, is identical and superimposable upon it.

The presence of this internal plane of symmetry is a defining characteristic of a meso compound.

stereoisomers cluster_racemic Racemic Pair (Enantiomers) cluster_meso Meso Compound 2R,4R (2R,4R)-2,4-Dibromopentane 2S,4S (2S,4S)-2,4-Dibromopentane 2R,4R->2S,4S Mirror Image 2R,4S (2R,4S)-2,4-Dibromopentane (Identical to 2S,4R) This compound This compound This compound->2R,4R Diastereomer This compound->2R,4S Diastereomer

Figure 1: Stereoisomers of this compound.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound is typically achieved by the bromination of pentane-2,4-diol. The stereochemistry of the starting diol influences the resulting ratio of meso to racemic dibromide. Using a mixture of stereoisomeric diols will result in a mixture of all three this compound stereoisomers.

Materials:

  • Pentane-2,4-diol (mixture of stereoisomers)

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, as a scavenger for HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve pentane-2,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition. The reaction proceeds with inversion of configuration at the stereocenters.[1][2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water to decompose any excess PBr₃.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is a mixture of meso- and racemic-2,4-dibromopentane.

Separation of Meso and Racemic Diastereomers

The separation of the meso and racemic diastereomers of this compound can be accomplished by physical methods such as fractional distillation or gas chromatography, owing to their different physical properties.[4][5][6][7]

Method 1: Fractional Distillation Diastereomers have different boiling points, although the difference may be slight.[4] Careful fractional distillation using a column with high theoretical plates can be employed to separate the meso and racemic forms.

Protocol:

  • Set up a fractional distillation apparatus with a well-insulated column.

  • Charge the distillation flask with the crude mixture of this compound stereoisomers.

  • Heat the mixture slowly and maintain a low distillation rate to ensure efficient separation.

  • Collect fractions at different temperature ranges and analyze each fraction by gas chromatography or NMR spectroscopy to determine the composition.

Method 2: Gas Chromatography (GC) Gas chromatography is a highly effective technique for the separation and quantification of diastereomers.

Protocol:

  • Column Selection: A non-polar or moderately polar capillary column is typically suitable for the separation of halogenated hydrocarbons.

  • Injection: Inject a small amount of the diastereomeric mixture into the gas chromatograph.

  • Temperature Program: An optimized temperature program will be necessary to achieve baseline separation of the meso and racemic isomers. Start with an initial low temperature, followed by a gradual ramp to a higher temperature.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

  • The meso and racemic diastereomers will have different retention times, allowing for their separation and quantification.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Pentane-2,4-diol reaction React with PBr3 in Diethyl Ether start->reaction workup Aqueous Workup reaction->workup crude Crude Mixture of Meso and Racemic This compound workup->crude separation_method Fractional Distillation or Gas Chromatography crude->separation_method meso_product Meso-2,4-Dibromopentane separation_method->meso_product racemic_product Racemic-2,4-Dibromopentane separation_method->racemic_product nmr NMR Spectroscopy meso_product->nmr gc Gas Chromatography meso_product->gc racemic_product->nmr racemic_product->gc

Figure 2: Experimental workflow for the synthesis and separation of this compound stereoisomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the meso and racemic diastereomers of this compound. The different spatial arrangements of the atoms in these stereoisomers lead to distinct chemical shifts and coupling constants. The following tables summarize the reported ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound Stereoisomers

ProtonMeso Isomer Chemical Shift (δ, ppm)Racemic Isomer Chemical Shift (δ, ppm)
CH₃1.851.83
CH₂2.502.65
CHBr4.254.35

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The multiplicity of the CH₂ protons is complex due to diastereotopicity.

Table 2: ¹³C NMR Spectroscopic Data for this compound Stereoisomers

CarbonMeso Isomer Chemical Shift (δ, ppm)Racemic Isomer Chemical Shift (δ, ppm)
CH₃25.125.5
CH₂40.241.0
CHBr52.853.5

Note: These values are based on literature data and may vary.

Conformational Analysis of Meso-2,4-Dibromopentane

The meso isomer of this compound can exist in several staggered conformations due to rotation around the C2-C3 and C3-C4 bonds. The relative stabilities of these conformers are influenced by steric interactions, particularly gauche and anti relationships between the bulky bromine atoms and methyl groups.

The most stable conformation is predicted to be the one that minimizes steric strain. This is typically the anti-conformation, where the large substituents are positioned as far apart as possible. In the case of meso-2,4-dibromopentane, a key conformation involves the two bromine atoms in an anti-periplanar arrangement. However, other gauche conformations are also populated at room temperature, and the observed spectroscopic properties represent a weighted average of these conformers. The relative energies of these conformers can be calculated using computational chemistry methods.

Conclusion

This technical guide has provided a detailed examination of the meso compound of this compound, covering its stereochemical nature, synthesis, separation, and spectroscopic characterization. The provided experimental protocols and tabulated data offer a practical resource for researchers. A clear understanding of the principles of stereoisomerism, as exemplified by this compound, is crucial for the rational design and development of chiral molecules in various scientific disciplines, including pharmaceuticals.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromopentane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry. Its two chiral centers give rise to distinct stereoisomers, including a meso form, which influences its physical properties and chemical reactivity. This document provides a comprehensive overview of the physical and chemical properties of this compound, including detailed tables of quantitative data, experimental protocols for its synthesis and key reactions, and visualizations of its stereochemical diversity and synthetic pathways. This guide is intended to serve as a technical resource for researchers and professionals utilizing this compound in their work.

Physical and Chemical Properties

This compound is a colorless liquid with a molecular formula of C₅H₁₀Br₂.[1][2] Its structure, featuring bromine atoms on the second and fourth carbon atoms, leads to the existence of multiple stereoisomers.[3]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties can vary slightly depending on the isomeric composition of the sample.

PropertyValueReference
Molecular Formula C₅H₁₀Br₂[1][2]
Molecular Weight 229.94 g/mol [2]
CAS Number 19398-53-9[1]
Density 1.64 - 1.668 g/cm³[4][5]
Boiling Point 40 °C at 4 mmHg, 184 °C at 760 mmHg[4][5]
Melting Point -28.63 °C (estimate)[4]
Refractive Index 1.4960 - 1.4990[1][4]
Flash Point 64.3 °C[6]
LogP 2.94330[6]
Chemical Properties

This compound exhibits reactivity typical of a secondary alkyl halide. It can undergo nucleophilic substitution and elimination reactions. The presence of two bromine atoms allows for sequential or double reactions.

  • Stereoisomerism : this compound has two chiral centers (C2 and C4), leading to a maximum of four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[7] The (2R,4R) and (2S,4S) isomers are a pair of enantiomers. The (2R,4S) and (2S,4R) forms are identical and constitute a meso compound due to a plane of symmetry.[7]

  • Nucleophilic Substitution : The bromine atoms can be displaced by a variety of nucleophiles, such as hydroxides, alkoxides, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds.[8]

  • Elimination Reactions : Treatment with a strong base can lead to dehydrobromination, resulting in the formation of bromoalkenes or dienes.[9]

  • Grignard Reagent Formation : The formation of a Grignard reagent from this compound is complex and can lead to cyclization or elimination side reactions due to the 1,3-relationship of the bromine atoms.

Stereoisomers of this compound

The stereochemical configurations of this compound are crucial to its reactivity and physical properties.

stereoisomers cluster_enantiomers Enantiomeric Pair cluster_meso Meso Compound 2R,4R (2R,4R)-2,4-Dibromopentane 2S,4S (2S,4S)-2,4-Dibromopentane 2R,4R->2S,4S mirror plane 2R,4S (2R,4S)-2,4-Dibromopentane (meso)

Stereoisomers of this compound.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound from 2,4-Pentanediol (B147393)

A common method for the synthesis of this compound is the bromination of 2,4-pentanediol. The stereochemistry of the starting diol will influence the stereochemical outcome of the product.

synthesis_workflow reagents 2,4-Pentanediol Phosphorus Pentabromide Pyridine (B92270) (solvent) reaction_vessel Reaction Flask (0 °C to reflux) reagents->reaction_vessel 1. Add reagents workup Aqueous Workup (Water, NaHCO₃) reaction_vessel->workup 2. Quench and extract purification Purification (Distillation) workup->purification 3. Isolate and purify product This compound purification->product

Workflow for the synthesis of this compound.

Materials:

  • 2,4-Pentanediol

  • Phosphorus pentabromide (PBr₅)

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2,4-pentanediol in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentabromide in portions to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Dehydrobromination of this compound

This protocol describes a typical elimination reaction to produce unsaturated products.

Materials:

  • This compound

  • Potassium tert-butoxide

  • tert-Butanol (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous tert-butanol.

  • Add potassium tert-butoxide to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain the crude product mixture of pentadienes.

  • The specific products will depend on the stereoisomer of this compound used and the reaction conditions.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

TechniqueKey Features
¹H NMR Signals for the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the methine protons (CHBr) are expected. The splitting patterns will be complex due to diastereotopicity and coupling between adjacent protons.
¹³C NMR Resonances for the methyl carbons, the methylene carbon, and the carbons bonded to bromine will be observed at characteristic chemical shifts.
IR Spectroscopy Characteristic C-H stretching and bending vibrations will be present. A strong absorption corresponding to the C-Br stretching frequency is expected in the range of 500-600 cm⁻¹.[10]
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of bromine atoms and cleavage of the carbon chain.[11]

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

This compound is a versatile building block in organic synthesis. Its physical properties are well-characterized, and its chemical reactivity, driven by the two bromine substituents, allows for a range of transformations. A thorough understanding of its stereochemistry is essential for predicting and controlling the outcomes of its reactions. The experimental protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting.

References

An In-depth Technical Guide to 2,4-Dibromopentane (CAS: 19398-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available technical data for 2,4-Dibromopentane. Notably, detailed experimental protocols for its synthesis and specific applications in drug development, including its interaction with biological pathways, are not extensively documented in the available literature. The experimental sections are therefore based on general principles of organic chemistry for analogous compounds.

Introduction

This compound is a halogenated alkane with the chemical formula C₅H₁₀Br₂. As a difunctionalized aliphatic hydrocarbon, it holds potential as a building block in organic synthesis. Its two bromine atoms offer reactive sites for nucleophilic substitution and elimination reactions, making it a candidate for the synthesis of more complex molecules. This guide provides a summary of its known properties, stereochemical aspects, and potential synthetic utility, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₅H₁₀Br₂[1][2]
Molecular Weight 229.94 g/mol [1][2]
CAS Number 19398-53-9[1][2]
Appearance Colorless to light yellow/orange clear liquid[3]
Boiling Point 40 °C at 4 mmHg[1]
Density 1.64 g/cm³[1]
Refractive Index 1.4960-1.4990[1]
Flash Point 64.3 °C[1]
Melting Point -28.63 °C (estimate)[1]
Spectroscopic Data
SpectroscopyExpected Features
¹H NMR Signals corresponding to methine (CH-Br), methylene (B1212753) (CH₂), and methyl (CH₃) protons. The chemical shifts and coupling patterns would be indicative of the bromine substitution pattern.
¹³C NMR Resonances for the five carbon atoms, with the carbons bonded to bromine being significantly downfield.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).
Infrared (IR) C-H stretching and bending vibrations, and a characteristic C-Br stretching absorption in the fingerprint region.

Stereochemistry

This compound has two chiral centers at positions 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S), which is identical to (2S,4R)).[4][5] The stereochemistry of the starting material can significantly influence the stereochemical outcome of subsequent reactions.

stereoisomers cluster_enantiomers Enantiomers main This compound r4r (2R,4R)-2,4-Dibromopentane main->r4r Isomer of meso Meso Compound ((2R,4S)-2,4-Dibromopentane) main->meso Isomer of s4s (2S,4S)-2,4-Dibromopentane r4r->s4s non-superimposable mirror images

Caption: Stereoisomers of this compound.

Conformational analysis of the stereoisomers of 2,4-dichloropentane (B1605460) and this compound has been a subject of theoretical and experimental studies.[1] These studies indicate that for the racemic mixture, the trans-trans conformation is the most stable.[1]

Synthesis and Reactivity

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, a plausible and common method for the preparation of alkyl bromides is the bromination of the corresponding alcohol.

Hypothetical Experimental Protocol: Bromination of Pentane-2,4-diol

This protocol is based on general procedures for the conversion of diols to dibromides and has not been specifically optimized for this compound.

Materials:

  • Pentane-2,4-diol

  • 48% Hydrobromic acid

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool pentane-2,4-diol in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled diol with stirring.

  • After the addition of sulfuric acid, slowly add 48% hydrobromic acid through the dropping funnel.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and add cold water and diethyl ether.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

synthesis_workflow start Pentane-2,4-diol reagents HBr, H₂SO₄ start->reagents Add reaction Reflux reagents->reaction Initiate workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup Cool and Quench extraction Extraction with Diethyl Ether workup->extraction drying Drying (MgSO₄) extraction->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Hypothetical synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

As an alkyl dihalide, this compound is expected to undergo reactions typical of this class of compounds. The two bromine atoms can serve as leaving groups in nucleophilic substitution reactions or be involved in elimination reactions.

Nucleophilic Substitution: this compound can react with various nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) would be expected to yield a diazide, which could then be reduced to the corresponding diamine. Such diamines are valuable building blocks in medicinal chemistry.

Elimination Reactions: Treatment with a strong, non-nucleophilic base could lead to a double dehydrobromination to form a diene. The regioselectivity of this elimination would be of synthetic interest.

Heterocycle Synthesis: Dibromides are often used as precursors for the synthesis of heterocyclic compounds.[6] For instance, reaction with a dinucleophile, such as a primary amine or a sulfide, could potentially lead to the formation of a substituted piperidine (B6355638) or thiane, respectively. Substituted piperidines are a common motif in many pharmaceutical agents.[7][8][9][10][11]

reactivity_pathways cluster_reactions Potential Reactions cluster_products Potential Products start This compound substitution Nucleophilic Substitution (e.g., with NaN₃) start->substitution elimination Elimination (e.g., with a strong base) start->elimination heterocycle Heterocycle Formation (e.g., with a dinucleophile) start->heterocycle diamine 2,4-Diazidopentane (precursor to 2,4-Diaminopentane) substitution->diamine leads to diene Pentadiene isomer(s) elimination->diene leads to piperidine Substituted Piperidine heterocycle->piperidine leads to

Caption: Potential reactivity pathways of this compound.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. As a halogenated hydrocarbon, it should be handled with care, as many compounds in this class are known to be toxic and potentially carcinogenic.[12][13][14] General toxicology studies on halogenated alkanes suggest potential for hepatotoxicity and mutagenicity.[12][15] However, without specific data for this compound, no definitive statements on its biological effects can be made.

Applications in Drug Development

Currently, there are no documented instances in the reviewed literature of this compound being used as a direct precursor or intermediate in the synthesis of any marketed pharmaceutical drugs. Its potential utility would lie in its role as a bifunctional building block for creating novel molecular scaffolds, particularly substituted heterocyclic systems, which are of high interest in medicinal chemistry.

Safety and Handling

This compound is listed with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

This compound is a simple dihalogenated alkane with interesting stereochemical features. While its physicochemical properties are reasonably well-documented, there is a notable absence of detailed experimental protocols for its synthesis and a lack of information regarding its application in drug development and its biological effects. For researchers, this compound represents an opportunity for exploration, both in developing efficient and stereoselective synthetic routes and in investigating its potential as a building block for novel, biologically active molecules. However, due to the limited available data, any work with this compound should be approached with a strong emphasis on preliminary research and safety.

References

An In-depth Technical Guide to 2,4-Dibromopentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,4-Dibromopentane is a halogenated hydrocarbon of significant interest in synthetic organic chemistry. Its bifunctional nature, arising from the two bromine substituents, allows for its use as a versatile building block and intermediate in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and visualizations of its stereochemical relationships and representative synthetic transformations. This document is intended for researchers, scientists, and drug development professionals who may utilize this compound in their work.

Physicochemical Properties of this compound

This compound, with the molecular formula C₅H₁₀Br₂, possesses a molecular weight of approximately 229.94 g/mol .[1][2] It is a colorless liquid with a characteristic strong, pungent odor.[3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₀Br₂[1][4]
Molecular Weight 229.941 g/mol [1][4]
Boiling Point 40 °C at 4 mmHg[3]
Density 1.64 g/cm³[3]
Refractive Index 1.4960-1.4990[3]
Flash Point 64.3 °C[3]
Melting Point (estimate) -28.63 °C[3]

Stereoisomerism in this compound

This compound has two chiral centers at the C2 and C4 positions, giving rise to a total of three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S), which is identical to (2S,4R) due to a plane of symmetry).[1][5][6] The stereochemical relationship between these isomers is a critical consideration in stereoselective synthesis.

stereoisomers cluster_enantiomers Enantiomers This compound This compound (2R,4R)-2,4-Dibromopentane (2R,4R)-2,4-Dibromopentane This compound->(2R,4R)-2,4-Dibromopentane (2R,4S)-2,4-Dibromopentane (meso) (2R,4S)-2,4-Dibromopentane (meso) This compound->(2R,4S)-2,4-Dibromopentane (meso) (2S,4S)-2,4-Dibromopentane (2S,4S)-2,4-Dibromopentane (2R,4R)-2,4-Dibromopentane->(2S,4S)-2,4-Dibromopentane non-superimposable mirror images

Caption: Stereoisomers of this compound.

Experimental Protocols

Synthesis of this compound from Pentane-2,4-diol

A common and stereocontrolled method for the synthesis of this compound involves the conversion of the corresponding diol, pentane-2,4-diol, using a suitable brominating agent. The stereochemistry of the starting diol will dictate the stereochemistry of the resulting dibromide.

Materials:

  • (2R,4R)-pentane-2,4-diol (or the meso isomer)

  • Triphenylphosphine (B44618) (P(Ph)₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (2R,4R)-pentane-2,4-diol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add triphenylphosphine (2.2 eq).

  • Cool the stirred solution in an ice bath.

  • Slowly add a solution of carbon tetrabromide (2.2 eq) in dichloromethane to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by the addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (2S,4S)-2,4-dibromopentane (due to Walden inversion at both stereocenters).

Dehalogenation of this compound with Zinc Dust

This compound can undergo dehalogenation to form a mixture of pentadienes. This reaction is a useful method for the formation of carbon-carbon double bonds.

Materials:

  • This compound

  • Zinc dust

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, suspend zinc dust (2.0 eq) in ethanol.

  • Add this compound (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by gas chromatography (GC) to observe the formation of pentadiene isomers.

  • After the reaction is complete, cool the mixture and filter to remove the excess zinc and zinc salts.

  • The resulting solution contains the pentadiene products, which can be isolated by distillation.

Logical Workflow and Signaling Pathways

While this compound is not directly implicated in specific biological signaling pathways in the available literature, its utility as a synthetic intermediate is well-established. Below is a representative experimental workflow for a multi-step synthesis where this compound could be a key intermediate. This workflow illustrates the conversion of a simple starting material to a more complex cyclic structure, a common objective in medicinal chemistry.

multistep_synthesis A Pentane-2,4-dione B Pentane-2,4-diol A->B Reduction (e.g., NaBH4) C This compound B->C Bromination (e.g., PBr3) D Cyclic Ether/Amine Precursor C->D Cyclization (with a dinucleophile) E Functionalized Cyclic Compound D->E Further Functionalization

Caption: A logical workflow for a multi-step synthesis.

Applications in Drug Development

Halogenated compounds are of great interest in drug design. The introduction of bromine atoms into a molecule can modulate its pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drugs that are direct derivatives of this compound, its role as a difunctional intermediate allows for the construction of various molecular scaffolds that are relevant to pharmaceutical development. For instance, it can be used to synthesize substituted cyclic compounds, which are common motifs in many bioactive molecules. The stereochemistry of this compound offers the potential for creating stereochemically defined complex molecules, which is crucial for specificity in drug action.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is irritating to the eyes, respiratory system, and skin.[7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Chirality of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromopentane is a halogenated alkane that serves as a fundamental model for understanding stereoisomerism. Its structure, featuring two chiral centers, gives rise to a fascinating interplay of chirality, resulting in the existence of both enantiomeric and meso forms. This technical guide provides a comprehensive analysis of the stereochemical aspects of this compound, including the synthesis, separation, and characterization of its stereoisomers. Detailed experimental protocols, quantitative physical and spectroscopic data, and logical relationship diagrams are presented to offer a thorough resource for researchers in organic chemistry, stereochemistry, and drug development.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbon atoms C2 and C4. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers is possible.[1][2] These stereoisomers are:

  • (2R,4R)-2,4-dibromopentane

  • (2S,4S)-2,4-dibromopentane

  • (2R,4S)-2,4-dibromopentane

  • (2S,4R)-2,4-dibromopentane

The (2R,4R) and (2S,4S) isomers are non-superimposable mirror images of each other and therefore constitute a pair of enantiomers.[3] These isomers are chiral and optically active.

Conversely, the (2R,4S) and (2S,4R) forms are superimposable mirror images of each other. This is due to a plane of symmetry that bisects the C3 carbon atom.[4] Consequently, they are the same achiral molecule, referred to as a meso compound .[3] This meso form is optically inactive. Therefore, there are a total of three distinct stereoisomers of this compound: the enantiomeric pair and the meso compound.[2]

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomers 2R,4R (2R,4R)-2,4-Dibromopentane 2S,4S (2S,4S)-2,4-Dibromopentane 2R,4R->2S,4S Mirror Images Meso (2R,4S)-2,4-Dibromopentane (meso) 2R,4R->Meso Diastereomers 2S,4S->Meso Diastereomers

Figure 1. Stereoisomeric relationships of this compound.

Quantitative Data Presentation

Table 1: Physical Properties of this compound Stereoisomers

Propertymeso-2,4-Dibromopentane(±)-2,4-Dibromopentane (Racemic Mixture)
Molecular Formula C₅H₁₀Br₂C₅H₁₀Br₂
Molecular Weight 229.94 g/mol 229.94 g/mol
Boiling Point 40 °C at 4 mmHgNot specified
Density 1.64 g/cm³Not specified
Refractive Index 1.4960-1.4990Not specified
Optical Rotation 0° (achiral)0° (racemic)

Table 2: Spectroscopic Data of this compound Stereoisomers

Spectroscopymeso-2,4-Dibromopentane(2R,4R)- & (2S,4S)-2,4-Dibromopentane
¹H NMR Data available, but specific shifts and couplings for the pure isomer are not fully detailed in readily accessible sources.Spectral data for the racemic mixture would be identical to the individual enantiomers.
¹³C NMR Data available, but specific shifts for the pure isomer are not fully detailed in readily accessible sources.[5]Spectral data for the racemic mixture would be identical to the individual enantiomers.
IR Spectroscopy Gas-phase IR spectrum available from NIST.[6]Not readily available.

Experimental Protocols

Detailed experimental protocols for the stereospecific synthesis and resolution of this compound isomers are not extensively documented in common literature. However, based on general principles of organic synthesis and chromatography, the following methodologies can be proposed.

Synthesis of this compound

A mixture of the stereoisomers of this compound can be synthesized by the free-radical bromination of pentane. However, this method lacks stereocontrol. A more controlled approach involves the bromination of pentane-2,4-diol. The stereochemistry of the starting diol will influence the diastereomeric ratio of the product.

Protocol for Bromination of Pentane-2,4-diol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-diol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) (0.7 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the mixture and pour it over ice water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

The logical workflow for this synthesis is as follows:

synthesis_workflow start Pentane-2,4-diol reaction Reaction & Reflux start->reaction reagent PBr₃ in CH₂Cl₂ reagent->reaction workup Aqueous Workup reaction->workup purification Fractional Distillation workup->purification product This compound Stereoisomers purification->product

Figure 2. Synthetic workflow for this compound.
Resolution of Enantiomers

The separation of the (2R,4R) and (2S,4S) enantiomers from the racemic mixture can be achieved using chiral chromatography.

Protocol for Chiral HPLC Resolution:

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective for resolving halogenated compounds.

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is a common mobile phase for normal-phase chiral HPLC. The ratio of the solvents needs to be optimized to achieve baseline separation.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase.

  • Chromatography: Inject the sample onto the chiral column and monitor the elution profile. The two enantiomers should elute at different retention times.

  • Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

  • Analysis: The enantiomeric purity of the collected fractions can be determined by analytical chiral HPLC.

The logical flow of the resolution process is depicted below:

resolution_workflow racemate Racemic (±)-2,4-Dibromopentane hplc Chiral HPLC racemate->hplc enantiomer1 (2R,4R)-2,4-Dibromopentane hplc->enantiomer1 enantiomer2 (2S,4S)-2,4-Dibromopentane hplc->enantiomer2

Figure 3. Enantiomeric resolution workflow.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of each stereoisomer is expected to be complex due to the diastereotopic nature of the methylene (B1212753) protons (C3). The signals for the methine protons (C2 and C4) and the methyl protons (C1 and C5) will also provide key structural information. In the meso isomer, due to the plane of symmetry, the two methyl groups and the two methine protons are chemically equivalent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in each stereoisomer. For the meso compound, due to symmetry, only three signals are expected (C1/C5, C2/C4, and C3). The chiral enantiomers will each show five distinct carbon signals.[5]

Infrared (IR) Spectroscopy:

The IR spectrum is useful for identifying the functional groups present. For this compound, characteristic C-H stretching and bending vibrations, as well as the C-Br stretching vibrations, will be observed. The gas-phase IR spectrum for meso-2,4-dibromopentane is available in the NIST Chemistry WebBook.[6]

Conclusion

This compound is an exemplary molecule for illustrating the principles of stereoisomerism. The presence of two chiral centers leads to the formation of a pair of enantiomers and a meso compound. While the synthesis of a mixture of these stereoisomers is straightforward, their separation and the characterization of the pure enantiomers require specialized techniques such as chiral chromatography. This guide has provided an overview of the key stereochemical features of this compound, along with proposed experimental approaches for its study. Further research to determine the specific optical rotation of the pure enantiomers and to fully elucidate the NMR spectra of each stereoisomer would be of significant value to the scientific community.

References

An In-depth Technical Guide to (2R,4R)-2,4-dibromopentane: Structure, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-2,4-dibromopentane is a halogenated hydrocarbon with two stereocenters, making it a subject of interest in stereochemistry and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of its structural formula, stereoisomerism, physicochemical properties, and a detailed experimental protocol for its stereoselective synthesis. Spectroscopic data and a visualization of the stereochemical relationships are also presented to aid researchers in their understanding and application of this compound.

Structural Formula and Stereoisomerism

(2R,4R)-2,4-dibromopentane is one of the three stereoisomers of 2,4-dibromopentane. The molecule possesses two chiral centers at carbons 2 and 4.[1] The "(2R,4R)" designation indicates the absolute configuration at these centers according to the Cahn-Ingold-Prelog priority rules. Its enantiomer is (2S,4S)-2,4-dibromopentane, and the diastereomer is the meso compound (2R,4S)-2,4-dibromopentane.[1]

The structural formula and its stereochemical representation are as follows:

  • Molecular Formula: C₅H₁₀Br₂[2]

  • IUPAC Name: (2R,4R)-2,4-dibromopentane[2]

  • SMILES: C--INVALID-LINK--C--INVALID-LINK--Br[2]

  • InChI Key: KUZOHDYKJXNCSI-RFZPGFLSSA-N[2]

Stereochemical Relationships of this compound

The relationship between the stereoisomers of this compound can be visualized as a logical flow from the constitutional isomer to its various spatial arrangements.

stereoisomers Stereoisomers of this compound A This compound B Enantiomers A->B C Diastereomers A->C D (2R,4R)-2,4-dibromopentane B->D E (2S,4S)-2,4-dibromopentane B->E C->D C->E F meso-(2R,4S)-2,4-dibromopentane C->F D->E enantiomeric relationship D->F diastereomeric relationship E->F diastereomeric relationship

Caption: A diagram illustrating the stereochemical relationships between the isomers of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2R,4R)-2,4-dibromopentane. Data for the general this compound is also included for comparison where specific data for the (2R,4R) isomer is not available.

PropertyValueReference
Molecular Weight 229.94 g/mol [2]
Molecular Formula C₅H₁₀Br₂[2]
Boiling Point 40 °C at 4 mmHg[3]
Density 1.64 g/cm³[3]
Refractive Index 1.4960-1.4990[3]
XLogP3-AA 3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 2[2]

Experimental Protocols: Stereoselective Synthesis

A direct stereoselective synthesis of (2R,4R)-2,4-dibromopentane is not widely reported. However, it can be reliably synthesized from its corresponding diol, (2R,4R)-pentane-2,4-diol, through a nucleophilic substitution reaction that proceeds with inversion of configuration at both stereocenters. The following is a two-stage experimental protocol.

Stage 1: Synthesis of (2R,4R)-pentane-2,4-diol

The stereoselective synthesis of (2R,4R)-pentane-2,4-diol can be achieved via the asymmetric hydrogenation of acetylacetone (B45752) (2,4-pentanedione) using a chiral catalyst.[4]

Materials:

  • Acetylacetone

  • Methanol (or isopropanol)

  • Chiral Ruthenium-based catalyst (e.g., derived from (R,R)-TsDPEN)

  • High-pressure reactor

  • Hydrogen gas

Procedure:

  • Prepare the chiral ruthenium catalyst in situ or use a pre-formed complex as per established literature procedures.

  • In a high-pressure reactor, dissolve acetylacetone in methanol.

  • Add the chiral ruthenium catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to the recommended pressure (typically 50-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for the required duration (typically 12-24 hours).

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, carefully depressurize the reactor and remove the solvent under reduced pressure.

  • Purify the resulting (2R,4R)-pentane-2,4-diol by column chromatography or distillation.

  • Confirm the stereochemical purity using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.

Stage 2: Synthesis of (2R,4R)-2,4-dibromopentane from (2R,4R)-pentane-2,4-diol

The conversion of the chiral diol to the corresponding dibromide can be achieved using phosphorus tribromide (PBr₃). This reaction is known to proceed with inversion of stereochemistry.[5]

Materials:

  • (2R,4R)-pentane-2,4-diol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Pyridine (optional, to neutralize liberated HBr)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (2R,4R)-pentane-2,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2S,4S)-2,4-dibromopentane. Note that the reaction with PBr₃ proceeds with inversion of configuration, thus yielding the (2S,4S) enantiomer from the (2R,4R) diol. To obtain (2R,4R)-2,4-dibromopentane, one would start with (2S,4S)-pentane-2,4-diol.

  • Purify the product by vacuum distillation.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the methine protons (CHBr).[6] In the (2R,4R) isomer, the two methyl groups and the two methine protons are chemically equivalent due to the C₂ axis of symmetry. However, the methylene protons are diastereotopic and are expected to show distinct signals and coupling patterns.

ProtonsExpected Chemical Shift (ppm)Multiplicity
CH₃1.8 - 2.0Doublet
CH₂2.2 - 2.6Multiplet
CHBr4.0 - 4.4Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of (2R,4R)-2,4-dibromopentane is expected to show three distinct signals corresponding to the methyl carbons, the methylene carbon, and the methine carbons.

CarbonExpected Chemical Shift (ppm)
CH₃25 - 30
CH₂45 - 50
CHBr50 - 55
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations. The C-Br stretching frequency is typically observed in the fingerprint region.

Functional GroupWavenumber (cm⁻¹)
C-H stretch (alkane)2850 - 3000
C-H bend (alkane)1350 - 1470
C-Br stretch500 - 600
Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) will be observed around m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1. Fragmentation will likely involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Applications in Research and Development

(2R,4R)-2,4-dibromopentane, as a chiral dialkyl halide, has potential applications as:

  • A chiral building block: It can be used in the synthesis of more complex chiral molecules, where the stereochemistry of the final product is critical.

  • A cross-linking agent: The two bromine atoms can react with nucleophiles to form cyclic compounds or to cross-link polymer chains.

  • A model compound for stereochemical studies: Its relatively simple structure makes it a good model for studying the effects of stereochemistry on reaction mechanisms and physical properties.

Conclusion

This technical guide has provided a detailed overview of the structural formula, stereochemistry, physicochemical properties, and a plausible synthetic route for (2R,4R)-2,4-dibromopentane. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the use of this chiral compound in further research and synthetic applications. While specific experimental data for the pure (2R,4R) isomer is sparse, the information presented provides a solid foundation for its synthesis and characterization.

References

An In-depth Technical Guide to (2S,4S)-2,4-dibromopentane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance. Different stereoisomers of a compound can exhibit vastly different biological activities, making the selective synthesis and characterization of single enantiomers a critical aspect of modern chemistry and pharmacology. This technical guide provides a comprehensive overview of the (2S,4S) enantiomer of 2,4-dibromopentane, a chiral dihalogenated alkane with potential applications as a specialized building block in organic synthesis.

Stereochemistry of this compound

This compound possesses two chiral centers at positions 2 and 4. This gives rise to a total of three stereoisomers: a pair of enantiomers, (2R,4R)-2,4-dibromopentane and (2S,4S)-2,4-dibromopentane, and a meso compound, (2R,4S)-2,4-dibromopentane, which is achiral due to an internal plane of symmetry.[1][2][3][4] The focus of this guide is the (2S,4S) enantiomer.

The stereochemical relationships between the isomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers (2S,4S) (2S,4S) (2R,4R) (2R,4R) (2S,4S)->(2R,4R) mirror images meso (2R,4S) meso (2S,4S)->meso diastereomers (2R,4R)->meso diastereomers

Stereochemical relationships of this compound isomers.

Synthesis of (2S,4S)-2,4-dibromopentane

The enantioselective synthesis of (2S,4S)-2,4-dibromopentane is not extensively documented in the literature. However, a logical and established synthetic route involves the stereospecific conversion of a readily available chiral precursor, (2S,4S)-(+)-pentanediol. This diol is commercially available and serves as a versatile chiral building block in various syntheses.[5][6][7]

Two primary methods for the conversion of alcohols to alkyl bromides with predictable stereochemistry are the Appel reaction and the Mitsunobu reaction. Both reactions typically proceed with an inversion of configuration at the stereocenter. Since (2S,4S)-pentanediol has two stereocenters, a double inversion would lead to the desired (2S,4S)-2,4-dibromopentane. Another potential reagent, phosphorus tribromide (PBr3), is known to convert alcohols to bromides, often with inversion of stereochemistry, although the stereochemical outcome can sometimes be less predictable depending on the substrate and reaction conditions.[3][8]

Experimental Protocols

Appel Reaction (General Protocol for Dibromination of a Diol)

The Appel reaction converts an alcohol to an alkyl halide using a phosphine (B1218219) and a carbon tetrahalide.[9][10][11][12][13] For the dibromination of a diol, carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) are used. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the chiral center.[11]

  • Materials:

  • Procedure:

    • To a solution of (2S,4S)-(+)-pentanediol (1.0 eq) and triphenylphosphine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of carbon tetrabromide (2.2 eq) in dichloromethane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (2S,4S)-2,4-dibromopentane.

Mitsunobu Reaction (General Protocol for Conversion of a Diol to a Dibromide)

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including halides, with inversion of stereochemistry.[1][2][3][4][14][15][16][17][18][19] For the synthesis of a dibromide, a source of bromide ions, such as zinc bromide (ZnBr2), can be used in conjunction with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

  • Materials:

    • (2S,4S)-(+)-Pentanediol

    • Triphenylphosphine (PPh3)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Zinc bromide (ZnBr2)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of (2S,4S)-(+)-pentanediol (1.0 eq), triphenylphosphine (2.2 eq), and zinc bromide (2.2 eq) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add DEAD or DIAD (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates a possible synthetic workflow for the preparation and purification of (2S,4S)-2,4-dibromopentane.

synthesis_workflow start (2S,4S)-Pentanediol reaction Stereospecific Bromination (e.g., Appel or Mitsunobu) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product (2S,4S)-2,4-dibromopentane purification->product

Synthetic workflow for (2S,4S)-2,4-dibromopentane.

Physicochemical and Spectroscopic Data

Detailed experimental data for the pure (2S,4S)-2,4-dibromopentane enantiomer is scarce in the public domain. The following tables summarize the available data for the general this compound (likely a mixture of isomers) and its meso form, as well as for the precursor (2S,4S)-pentanediol.

Table 1: Physical Properties of this compound Isomers and Precursor

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound19398-53-9C5H10Br2229.9478-80 @ 20 mmHg
meso-2,4-Dibromopentane1825-11-2C5H10Br2229.94Not available
(2S,4S)-(+)-Pentanediol72345-23-4C5H12O2104.15111-113

Table 2: Optical Rotation Data

CompoundSpecific Rotation [α]DConditions
(2S,4S)-(+)-Pentanediol+54°c=10 in Ethanol
(2S,4S)-2,4-dibromopentaneNot available-

While the specific rotation of (2S,4S)-2,4-dibromopentane is not experimentally reported, it is expected to be a non-zero value, and the (2R,4R) enantiomer would exhibit a rotation of equal magnitude and opposite sign.[5][20]

Table 3: Predicted 1H and 13C NMR Data for (2S,4S)-2,4-dibromopentane

Due to the C2 symmetry of the (2S,4S) enantiomer, the 1H and 13C NMR spectra are expected to be relatively simple. The two methyl groups, the two methine protons, and the methylene (B1212753) protons are chemically equivalent in pairs. This is in contrast to the meso isomer, where the two methyl groups and the two methine protons are diastereotopic and therefore chemically non-equivalent.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
1H~1.8Doublet~7CH3
1H~2.3Multiplet-CH2
1H~4.2Multiplet-CH-Br
13C~25--CH3
13C~50--CH2
13C~55--CH-Br

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Applications in Drug Development

Chiral alkyl halides are valuable intermediates in medicinal chemistry, although their direct incorporation into drug molecules is less common due to potential reactivity.[16][21] However, they serve as important building blocks for the construction of more complex chiral molecules. The defined stereochemistry of (2S,4S)-2,4-dibromopentane makes it a potentially useful precursor for the synthesis of compounds with 1,3-stereoinduction.

While specific examples of the use of (2S,4S)-2,4-dibromopentane in drug development are not prominent in the literature, chiral vicinal dihalides, in general, are employed in the synthesis of various biologically active compounds.[22][] They can be used to introduce specific stereocenters and as precursors for the formation of cyclic structures or for further functionalization through nucleophilic substitution reactions.

The logical relationship for the potential application of (2S,4S)-2,4-dibromopentane as a chiral building block is outlined below:

drug_development start (2S,4S)-2,4-dibromopentane (Chiral Building Block) reaction Stereospecific Nucleophilic Substitution or Cyclization Reactions start->reaction intermediate Complex Chiral Intermediate reaction->intermediate synthesis Further Synthetic Transformations intermediate->synthesis product Enantiomerically Pure Active Pharmaceutical Ingredient (API) synthesis->product

Potential role in drug development.

Conclusion

(2S,4S)-2,4-dibromopentane represents a chiral building block with defined stereochemistry that can be accessed from its corresponding chiral diol. While detailed experimental data and specific applications in drug development are not yet widely reported, the principles of stereospecific synthesis and the utility of chiral dihalides in organic chemistry suggest its potential as a valuable tool for the construction of complex, enantiomerically pure molecules. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its utility in the fields of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Stereochemistry of meso-2,4-dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-2,4-dibromopentane, with a particular focus on its defining characteristic: the internal plane of symmetry. This document delves into the stereochemical principles governing this molecule, supported by spectroscopic data, detailed experimental protocols, and logical visualizations to aid in its synthesis, identification, and differentiation from its stereoisomers.

Introduction to the Stereoisomers of 2,4-dibromopentane

This compound is a halogenated alkane featuring two chiral centers at the C2 and C4 positions. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)-2,4-dibromopentane and (2S,4S)-2,4-dibromopentane, and a meso compound, (2R,4S)-2,4-dibromopentane.[1] Unlike the chiral enantiomers, the meso isomer is achiral due to the presence of an internal plane of symmetry, which renders the molecule superimposable on its mirror image.[2][3][4][5][6] This unique property leads to distinct physical and spectroscopic characteristics that allow for its identification and separation.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers Enantiomers (Chiral) cluster_meso Meso Compound (Achiral) 2R,4R (2R,4R)-2,4-dibromopentane 2S,4S (2S,4S)-2,4-dibromopentane 2R,4R->2S,4S Mirror Images 2R,4S (2R,4S)-2,4-dibromopentane 2R,4R->2R,4S Diastereomers 2S,4S->2R,4S Diastereomers

Figure 1: Stereoisomeric relationships of this compound.

The Plane of Symmetry in meso-2,4-dibromopentane

The defining feature of meso-2,4-dibromopentane is its internal plane of symmetry. In its most stable staggered conformation, this plane bisects the central C-C bonds and passes through the central methylene (B1212753) (CH₂) group. This symmetry element means that one half of the molecule is a mirror image of the other half. Consequently, despite having two chiral centers, the molecule as a whole is achiral and therefore optically inactive.

The staggered conformation where the bromine atoms are anti-periplanar to each other allows for this plane of symmetry to be most clearly visualized. In this conformation, the steric hindrance between the bulky bromine atoms and the methyl groups is minimized, leading to greater stability.

synthesis_workflow start Start: Pentane-2,4-diol react React with HBr (and optional H₂SO₄ catalyst) start->react reflux Reflux for 2-3 hours react->reflux extract Extract with Diethyl Ether reflux->extract wash Wash organic layer extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate product Product: Mixture of This compound stereoisomers evaporate->product

References

Methodological & Application

Application Notes and Protocols: The Use of 2,4-Dibromopentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopentane is a versatile difunctionalized aliphatic hydrocarbon that serves as a valuable building block in organic synthesis. Its two bromine atoms, located at positions 2 and 4, allow for a variety of transformations, including intramolecular cyclizations and the introduction of a five-carbon backbone with functionality at the 1,3-positions. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₅H₁₀Br₂N/A
Molecular Weight229.94 g/mol N/A
AppearanceColorless to pale yellow liquidN/A
Boiling Point184-186 °C (decomposes)N/A
Density1.75 g/mL at 25 °CN/A
SolubilityInsoluble in water; soluble in common organic solvents (e.g., ether, THF, ethanol)N/A

Applications in Organic Synthesis

This compound is a key precursor for the synthesis of various cyclic and acyclic compounds. The primary applications involve leveraging its bifunctional nature to construct new carbon-carbon and carbon-heteroatom bonds.

Intramolecular Wurtz Reaction for Cyclopentane (B165970) Synthesis

The intramolecular Wurtz reaction of this compound provides a direct route to 1,3-dimethylcyclopentane (B1582162). This reaction involves the reductive coupling of the two carbon-bromine bonds using an alkali metal, typically sodium.

Reaction Scheme:

Wurtz_Reaction reactant This compound reagent 2 Na / Dry Ether reactant->reagent product 1,3-Dimethylcyclopentane reagent->product byproduct 2 NaBr reagent->byproduct

Figure 1: Intramolecular Wurtz Reaction of this compound.

Experimental Protocol:

Materials:

  • This compound (1 equivalent)

  • Sodium metal, finely cut (2.2 equivalents)

  • Anhydrous diethyl ether

  • Dry ice/acetone condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • In the flask, place finely cut sodium metal in anhydrous diethyl ether under a nitrogen atmosphere.

  • Heat the mixture to reflux with vigorous stirring to create a sodium sand suspension.

  • Allow the suspension to cool to room temperature.

  • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium by the slow addition of ethanol (B145695), followed by water.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by distillation.

  • Purify the resulting 1,3-dimethylcyclopentane by fractional distillation.

Quantitative Data (Expected):

ProductYieldBoiling Point
1,3-Dimethylcyclopentane60-70%91-92 °C

Note: The yield is an estimation based on similar intramolecular Wurtz reactions.

Synthesis of Substituted Cyclopentanes via Malonic Ester Synthesis

This compound can be used in the malonic ester synthesis to produce cyclopentane derivatives. The reaction with diethyl malonate in the presence of a strong base leads to a double alkylation, followed by intramolecular cyclization.

Reaction Workflow:

Malonic_Ester_Synthesis start This compound + Diethyl Malonate step1 1. Deprotonation (2 eq. NaOEt, EtOH) start->step1 intermediate1 Mono-alkylation step1->intermediate1 step2 2. Intramolecular Alkylation intermediate1->step2 product1 Diethyl 2,4-dimethylcyclopentane- 1,1-dicarboxylate step2->product1 step3 3. Hydrolysis (aq. HCl, Δ) product1->step3 product2 2,4-Dimethylcyclopentane- 1,1-dicarboxylic acid step3->product2 step4 4. Decarboxylation (Δ) product2->step4 final_product 2,4-Dimethylcyclopentanoic acid step4->final_product

Figure 2: Workflow for the synthesis of 2,4-dimethylcyclopentanoic acid.

Experimental Protocol:

Materials:

  • This compound (1 equivalent)

  • Diethyl malonate (1 equivalent)

  • Sodium ethoxide (2 equivalents)

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • After the formation of the sodium salt of diethyl malonate, add this compound dropwise.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the mixture and neutralize with dilute hydrochloric acid.

  • Remove the ethanol by distillation.

  • Add concentrated hydrochloric acid to the residue and reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the ether extract with water, then with a saturated sodium bicarbonate solution.

  • Acidify the bicarbonate washings to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent.

Quantitative Data (Expected):

ProductYieldMelting Point
2,4-Dimethylcyclopentanoic acid50-60%N/A

Note: The yield is an estimation based on analogous malonic ester cyclizations.

Synthesis of 3,5-Dimethyltetrahydrothiophene

The reaction of this compound with a sulfide (B99878) source, such as sodium sulfide, yields the corresponding five-membered heterocyclic compound, 3,5-dimethyltetrahydrothiophene.

Reaction Scheme:

Thiophene_Synthesis reactant This compound reagent Na₂S / EtOH reactant->reagent product 3,5-Dimethyltetrahydrothiophene reagent->product byproduct 2 NaBr reagent->byproduct

Figure 3: Synthesis of 3,5-Dimethyltetrahydrothiophene.

Experimental Protocol:

Materials:

  • This compound (1 equivalent)

  • Sodium sulfide nonahydrate (1.1 equivalents)

  • Ethanol (95%)

Procedure:

  • Dissolve sodium sulfide nonahydrate in 95% ethanol by heating in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add a solution of this compound in ethanol dropwise to the hot sodium sulfide solution.

  • Reflux the mixture with stirring for 6-8 hours.

  • Cool the reaction mixture and pour it into a large volume of water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data (Expected):

ProductYieldBoiling Point
3,5-Dimethyltetrahydrothiophene65-75%145-147 °C

Note: The yield is an estimation based on similar nucleophilic substitution reactions.

Dehydrobromination to form Pentadienes

Elimination of two molecules of hydrogen bromide from this compound using a strong base leads to the formation of a mixture of isomeric pentadienes. The product distribution is dependent on the reaction conditions and the stereoisomer of the starting material.

Logical Relationship of Products:

Dehydrobromination start This compound reagent 2 eq. KOH / EtOH, Δ start->reagent product1 1,3-Pentadiene reagent->product1 Major product2 1,4-Pentadiene reagent->product2 Minor product3 2,4-Pentadiene reagent->product3 Minor

Figure 4: Potential products from the dehydrobromination of this compound.

Experimental Protocol:

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place a solution of potassium hydroxide in ethanol.

  • Heat the solution to reflux.

  • Add this compound dropwise to the refluxing basic solution.

  • Continue to reflux for 3-5 hours after the addition is complete.

  • Cool the reaction mixture and dilute with water.

  • Separate the organic layer and extract the aqueous layer with a low-boiling pentane (B18724) or hexane.

  • Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.

  • Carefully distill the solvent and then fractionally distill the product mixture to separate the isomeric pentadienes.

Quantitative Data (Expected):

ProductYieldBoiling Point
1,3-Pentadiene (cis and trans mixture)Major Product42-44 °C
1,4-PentadieneMinor Product26 °C
2,4-PentadieneMinor ProductN/A

Note: The product distribution and overall yield can vary significantly based on reaction conditions.

Safety Precautions

This compound is a halogenated hydrocarbon and should be handled with appropriate safety measures. It is expected to be an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sodium metal is highly reactive and flammable; handle with extreme care under an inert atmosphere. Strong bases like potassium hydroxide are corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, enabling the construction of a variety of carbocyclic and heterocyclic frameworks, as well as diene systems. The protocols provided herein serve as a guide for researchers to explore the synthetic utility of this compound. It is important to note that optimization of reaction conditions may be necessary to achieve desired outcomes and yields.

Application Notes and Protocols: 2,4-Dibromopentane as a Precursor for Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane (B1198618) rings are a key structural motif in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their inherent ring strain and unique electronic properties impart specific conformational constraints and metabolic stability to parent molecules. The synthesis of substituted cyclopropanes is therefore of significant interest in medicinal chemistry and drug development. One efficient method for the construction of the cyclopropane ring is through the intramolecular cyclization of 1,3-dihalides. This document details the use of 2,4-dibromopentane as a precursor for the synthesis of 1,2-dimethylcyclopropane (B14754300) derivatives, a valuable building block for more complex molecules.

The reaction proceeds via a Wurtz-type reductive dehalogenation, typically employing an active metal such as zinc or sodium. The stereochemistry of the starting this compound dictates the stereochemical outcome of the resulting 1,2-dimethylcyclopropane, offering a pathway to stereochemically defined products.

Reaction Principle and Stereochemistry

The synthesis of 1,2-dimethylcyclopropane from this compound is an intramolecular reductive cyclization. The reaction is believed to proceed through the formation of an organometallic intermediate or a carbanion, which then undergoes an intramolecular nucleophilic substitution to displace the second bromide and form the cyclopropane ring.

A critical aspect of this synthesis is the stereochemical relationship between the starting material and the product. This compound exists as two diastereomers: a meso compound and a pair of enantiomers (dl-pair). The stereochemical outcome of the cyclization is dependent on the specific stereoisomer of this compound used:

  • meso-2,4-Dibromopentane is expected to yield trans-1,2-dimethylcyclopropane .

  • dl-2,4-Dibromopentane is expected to yield cis-1,2-dimethylcyclopropane .

This stereospecificity is a key advantage of this synthetic route, allowing for the selective synthesis of either the cis or trans isomer of 1,2-dimethylcyclopropane by choosing the appropriate starting material.

Experimental Protocols

The following are generalized protocols for the synthesis of 1,2-dimethylcyclopropane from the stereoisomers of this compound using zinc dust. These protocols are based on established procedures for similar intramolecular Wurtz-type reactions and may require optimization for this specific substrate.

Protocol 1: Synthesis of trans-1,2-Dimethylcyclopropane from meso-2,4-Dibromopentane

Materials:

  • meso-2,4-Dibromopentane

  • Zinc dust (activated)

  • Anhydrous ethanol (B145695)

  • 5% Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • In a 250 mL round-bottom flask, add activated zinc dust (1.2 equivalents) and anhydrous ethanol (100 mL).

  • To the stirred suspension, add meso-2,4-dibromopentane (1.0 equivalent) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove excess zinc dust.

  • Carefully add 5% hydrochloric acid to the filtrate to neutralize any remaining zinc salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

  • Purify the crude product by fractional distillation to obtain pure trans-1,2-dimethylcyclopropane.

Protocol 2: Synthesis of cis-1,2-Dimethylcyclopropane from dl-2,4-Dibromopentane

This protocol is identical to Protocol 1, with the substitution of meso-2,4-dibromopentane with dl-2,4-dibromopentane as the starting material.

Data Presentation

The following tables summarize the expected physical and spectroscopic data for the products.

Table 1: Physical Properties of 1,2-Dimethylcyclopropane Isomers

CompoundIsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,2-DimethylcyclopropanecisC₅H₁₀70.1337
1,2-DimethylcyclopropanetransC₅H₁₀70.1328

Table 2: Representative Spectroscopic Data for 1,2-Dimethylcyclopropane Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key MS Fragments (m/z)
cis -0.2 to 0.8 (m, ring protons), 0.9-1.1 (d, methyl protons)~13 (CH₃), ~15 (CH), ~8 (CH₂)70 (M+), 55, 41
trans -0.3 to 0.6 (m, ring protons), 0.9-1.1 (d, methyl protons)~18 (CH₃), ~22 (CH), ~16 (CH₂)70 (M+), 55, 41

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of 1,2-Dimethylcyclopropane Stereoisomers cluster_meso meso Pathway cluster_dl dl Pathway meso_start meso-2,4-Dibromopentane trans_product trans-1,2-Dimethylcyclopropane meso_start->trans_product Zn, EtOH, Reflux dl_start dl-2,4-Dibromopentane cis_product cis-1,2-Dimethylcyclopropane dl_start->cis_product Zn, EtOH, Reflux

Caption: Stereospecific synthesis of 1,2-dimethylcyclopropane isomers.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Reaction Setup Add Zn dust and EtOH to flask add_reactant Addition Add this compound dropwise start->add_reactant reflux Reaction Reflux for 4-6 hours add_reactant->reflux workup Work-up Filter, neutralize, and extract with ether reflux->workup purification Purification Dry, remove solvent, and distill workup->purification product Final Product|Characterize (NMR, GC-MS) purification->product

Caption: Workflow for 1,2-dimethylcyclopropane synthesis.

Applications in Drug Development

The stereoisomers of 1,2-dimethylcyclopropane serve as versatile chiral building blocks in organic synthesis. The rigid cyclopropane core can be used to introduce specific spatial arrangements of functional groups in a target molecule, which is crucial for optimizing drug-receptor interactions. For example, the vicinal dimethyl groups can be further functionalized to introduce pharmacophoric features. The distinct stereochemistry of the cis and trans isomers allows for the exploration of stereoisomerism in drug candidates, a critical aspect of modern drug design and development. The protocols described herein provide a reliable foundation for accessing these valuable synthetic intermediates.

Application Notes and Protocols: Reaction of 2,4-Dibromopentane with Sodium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the reaction between 2,4-dibromopentane and sodium iodide. The primary anticipated outcome of this reaction is a double dehydrohalogenation, yielding 1,3-pentadiene (B166810) as the major product. This transformation is of interest for the synthesis of conjugated dienes, which are valuable building blocks in organic synthesis. These application notes include a proposed reaction mechanism, a comprehensive experimental protocol, and a summary of the spectroscopic data for the expected product.

Introduction

The reaction of dihaloalkanes with a base or a nucleophile can proceed through various pathways, including substitution and elimination. In the case of this compound, a secondary dihalide, treatment with sodium iodide in a suitable solvent like acetone (B3395972) is expected to favor a double elimination reaction (E2 mechanism). While sodium iodide is often employed in Finkelstein reactions for halide exchange (an SN2 pathway), the iodide ion can also function as a base to promote elimination, particularly at elevated temperatures. The formation of the conjugated diene system in 1,3-pentadiene provides a thermodynamic driving force for the reaction.

Reaction Mechanism

The reaction is proposed to proceed via a concerted E2 elimination mechanism. The iodide ion acts as a base, abstracting a proton from a carbon atom adjacent to a carbon bearing a bromine atom. Simultaneously, the carbon-bromine bond breaks, and a double bond is formed. This process occurs twice to yield the final diene product.

ReactionMechanism cluster_step1 Step 1: First E2 Elimination cluster_step2 Step 2: Second E2 Elimination reactant1 This compound intermediate1 5-Bromo-2-pentene reactant1->intermediate1 - HBr intermediate1_2 5-Bromo-2-pentene naI1 NaI naI1->intermediate1 hI1 HI naBr1 NaBr product 1,3-Pentadiene intermediate1_2->product - HBr naI2 NaI naI2->product hI2 HI naBr2 NaBr

Caption: Proposed E2 elimination mechanism for the formation of 1,3-pentadiene.

Experimental Protocol

This protocol is a representative procedure for the double dehydrohalogenation of this compound.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium iodide (e.g., 1.5 to 2.0 molar equivalents per bromine atom).

  • Addition of Reactants: To the flask, add anhydrous acetone (sufficient to dissolve the reactants). Begin stirring the mixture. Add this compound (1.0 molar equivalent) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or a set reaction time of several hours), cool the mixture to room temperature.

  • Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Shake the funnel and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure 1,3-pentadiene.

ExperimentalWorkflow setup 1. Reaction Setup: Add NaI to a round-bottom flask. add_reactants 2. Add Reactants: Add acetone and this compound. setup->add_reactants reflux 3. Reaction: Heat to reflux with stirring. add_reactants->reflux workup 4. Work-up: Cool and partition between diethyl ether and water. reflux->workup wash 5. Washing: Wash organic layer with Na2S2O3 and brine. workup->wash dry 6. Drying & Concentration: Dry with MgSO4, filter, and evaporate solvent. wash->dry purify 7. Purification: Purify by fractional distillation. dry->purify

Caption: Experimental workflow for the synthesis of 1,3-pentadiene.

Data Presentation

The primary product, 1,3-pentadiene, can exist as cis (Z) and trans (E) isomers. The following table summarizes key spectroscopic data for 1,3-pentadiene, which is essential for product characterization.

ParameterValue (for a mixture of isomers)
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol
Boiling Point ~42-44 °C
¹³C NMR (Neat liquid) Chemical shifts (δ) in ppm: (Z)-isomer: 12.8, 114.2, 124.6, 129.5, 132.6; (E)-isomer: 17.9, 114.8, 125.4, 130.8, 137.2
Mass Spectrum (m/z) Major peaks at 67, 53, 41, 39.[1][2][3]
IR Spectrum (gas phase) Major peaks around 3080, 2960, 1650, 1605, 965, 890 cm⁻¹ corresponding to C-H stretching of alkenes, C=C stretching, and out-of-plane C-H bending.[2]

Safety Precautions

  • Handle this compound and acetone in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetone and diethyl ether are highly flammable; ensure there are no open flames or ignition sources nearby.

  • Use caution when working with sodium iodide, as it can be an irritant.

Conclusion

The reaction of this compound with sodium iodide provides a viable route for the synthesis of 1,3-pentadiene. The proposed E2 mechanism is consistent with the general principles of elimination reactions of secondary halides. The provided protocol offers a starting point for laboratory synthesis, and the spectroscopic data will be crucial for the identification and characterization of the product. Further optimization of reaction conditions may be necessary to maximize the yield and stereoselectivity of the desired diene.

References

Application Notes and Protocols: Dehydrobromination of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the dehydrobromination of 2,4-dibromopentane, a classic example of an E2 elimination reaction with significant stereochemical implications. The reaction serves as an excellent model for understanding the principles of stereospecificity in elimination reactions, which is a critical consideration in the synthesis of complex molecules in drug development. These notes outline the reaction mechanism, predict the products for different stereoisomers of this compound, and provide a general experimental protocol for carrying out this transformation.

Introduction

Dehydrobromination is an elimination reaction that involves the removal of a hydrogen and a bromine atom from adjacent carbon atoms, typically facilitated by a base. In the case of this compound, a secondary alkyl halide, the reaction proceeds predominantly through the E2 (bimolecular elimination) mechanism. This mechanism is a single, concerted step where the base removes a proton, and the leaving group (bromide) departs simultaneously, leading to the formation of a double bond.[1][2][3] The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate, specifically requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms.[1] this compound exists as three stereoisomers: a meso compound ((2R,4S)-2,4-dibromopentane) and a pair of enantiomers ((2R,4R)-2,4-dibromopentane and (2S,4S)-2,4-dibromopentane). The specific stereoisomer used as the starting material dictates the stereochemistry of the resulting alkene products.

Reaction Mechanism: The E2 Elimination

The dehydrobromination of this compound follows the E2 mechanism, which is a second-order reaction, with the rate dependent on the concentration of both the substrate and the base.[3] The key feature of the E2 mechanism is the requirement for an anti-periplanar geometry in the transition state. This means that the hydrogen atom to be abstracted and the bromine leaving group must be in the same plane and oriented at a dihedral angle of 180°. This specific geometric constraint is crucial for the efficient overlap of the developing p-orbitals to form the new π-bond of the alkene.

Stereochemical Consequences

The stereospecificity of the E2 reaction means that different stereoisomers of the starting material will yield different stereoisomeric products. By analyzing the possible anti-periplanar conformations of each stereoisomer of this compound, we can predict the structure of the resulting bromoalkene and subsequently the diene products upon double dehydrobromination.

Product Prediction for Stereoisomers of this compound

The initial dehydrobromination of this compound is expected to yield a bromoalkene. A second elimination can then occur to form a pentadiene.

Dehydrobromination of meso-2,4-Dibromopentane ((2R,4S)-2,4-Dibromopentane)

For the meso isomer, elimination of HBr can occur from either C2 and C3 or C4 and C3. Due to the symmetry of the molecule, these are equivalent. Let's consider the elimination involving the bromine at C2 and a hydrogen at C3. To achieve the required anti-periplanar arrangement, the molecule must adopt a specific conformation.

  • Predicted Product: Analysis of the Newman projections for the anti-periplanar conformation of the meso isomer reveals that the elimination leads to the formation of (E)-4-bromo-2-pentene .

Dehydrobromination of (2R,4R)-2,4-Dibromopentane and (2S,4S)-2,4-Dibromopentane (Enantiomeric Pair)

For the chiral isomers, the stereochemical outcome will also be specific. Let's analyze the (2R,4R) isomer.

  • Predicted Product: Examination of the Newman projections for the anti-periplanar conformation of the (2R,4R) isomer shows that the elimination results in the formation of (Z)-4-bromo-2-pentene .

The (2S,4S) isomer, being the enantiomer of the (2R,4R) isomer, will also yield (Z)-4-bromo-2-pentene .

Data Presentation

Starting Material StereoisomerPredicted Bromoalkene Product
meso-(2R,4S)-2,4-Dibromopentane(E)-4-bromo-2-pentene
(2R,4R)-2,4-Dibromopentane(Z)-4-bromo-2-pentene
(2S,4S)-2,4-Dibromopentane(Z)-4-bromo-2-pentene

Further elimination of HBr from these bromoalkenes would lead to the formation of pentadienes.

Experimental Protocols

The following is a general protocol for the dehydrobromination of an alkyl halide, which can be adapted for this compound. A strong, non-nucleophilic base is typically used to favor elimination over substitution. Sodium ethoxide in ethanol (B145695) is a common choice.

Protocol: Dehydrobromination of this compound using Sodium Ethoxide

Materials:

  • This compound (specific stereoisomer)

  • Sodium metal

  • Absolute ethanol

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the sodium ethoxide solution to room temperature. Add a solution of this compound in a minimal amount of anhydrous diethyl ether to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if applicable.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification and Analysis: Purify the crude product by simple distillation. Analyze the product(s) by GC-MS to determine the identity and relative ratios of the resulting alkenes.

Safety Precautions: Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere. Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualizations

E2_Mechanism cluster_start Reactants cluster_ts Transition State cluster_end Products start Base + Substrate ts [Base---H---C---C---Br]‡ start->ts Concerted Step end Alkene + Conjugate Acid + Bromide ts->end Bond Formation/Breakage

Caption: General workflow of the E2 elimination mechanism.

Experimental_Workflow A Preparation of Sodium Ethoxide B Reaction Setup: Add this compound A->B C Reflux Reaction B->C D Aqueous Workup and Extraction C->D E Drying and Solvent Removal D->E F Purification (Distillation) E->F G Product Analysis (GC-MS) F->G

Caption: Experimental workflow for dehydrobromination.

References

Application Notes and Protocols for the Synthesis of Substituted Pentanes Using 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dibromopentane as a versatile starting material for the preparation of a variety of substituted pentane (B18724) derivatives. The presence of two bromine atoms on the pentane backbone allows for a range of nucleophilic substitution and elimination reactions, including intramolecular cyclizations to form five-membered rings. This document outlines key synthetic transformations and provides representative experimental protocols for the synthesis of substituted cyclopentanes, pyrrolidines, and other functionalized pentanes.

Data Presentation: Summary of Potential Syntheses

While specific yield and analytical data for all reactions starting from this compound are not extensively reported in the literature, the following table summarizes the expected transformations based on well-established reactions of analogous dihalides.

Target Compound ClassReagent(s)Reaction TypeExpected Product Structure
Substituted Cyclopentanes Diethyl malonate, Sodium ethoxideIntramolecular CyclizationDiethyl 3-methylcyclopentane-1,1-dicarboxylate
Ethyl acetoacetate, Sodium ethoxideIntramolecular CyclizationEthyl 1-acetyl-3-methylcyclopentane-1-carboxylate
Phenylacetonitrile, Strong baseIntramolecular Cyclization3-Methyl-1-phenylcyclopentane-1-carbonitrile
Substituted Pyrrolidines Primary Amine (e.g., Benzylamine)Intramolecular N-Alkylation1-Benzyl-2,5-dimethylpyrrolidine
Dienes Strong, non-nucleophilic base (e.g., t-BuOK)Double Elimination1,3-Pentadiene
Diols Water, Base (e.g., NaOH)Hydrolysis (SN2)2,4-Pentanediol
Dinitriles Potassium Cyanide (KCN)Nucleophilic Substitution2,4-Dicyanopentane

Experimental Protocols

The following protocols are representative methods for the synthesis of substituted pentanes using this compound. These protocols are adapted from established procedures for similar dihaloalkanes and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of Diethyl 3-methylcyclopentane-1,1-dicarboxylate via Intramolecular Cyclization

This protocol describes the formation of a substituted cyclopentane (B165970) ring through the reaction of this compound with diethyl malonate. The reaction proceeds via a double nucleophilic substitution, with the second being an intramolecular cyclization.[1][2]

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

  • After the addition is complete, add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-Benzyl-2,5-dimethylpyrrolidine

This protocol outlines the synthesis of a substituted pyrrolidine (B122466) by reacting this compound with a primary amine.[3]

Materials:

  • This compound

  • Benzylamine

  • Sodium carbonate

  • Acetonitrile

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, combine this compound, benzylamine, and sodium carbonate in acetonitrile.

  • Heat the mixture in an oil bath at a temperature sufficient to drive the reaction to completion (e.g., 80-100 °C), monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 1,3-Pentadiene via Double Elimination

This protocol describes the formation of a conjugated diene from this compound using a strong, non-nucleophilic base.[4][5]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Pentane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium tert-butoxide in anhydrous THF.

  • Cool the suspension in an ice bath and add a solution of this compound in anhydrous THF dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by GC-MS.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with pentane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

Visualizations

Intramolecular_Cyclization start dibromopentane This compound malonate Diethyl Malonate + NaOEt intermediate1 Alkylated Malonate Intermediate dibromopentane->intermediate1 SN2 Reaction malonate->intermediate1 enolate Enolate Intermediate intermediate1->enolate + NaOEt product Diethyl 3-methylcyclopentane- 1,1-dicarboxylate enolate->product Intramolecular SN2

Caption: Intramolecular cyclization of this compound.

Pyrrolidine_Synthesis start dibromopentane This compound amine Primary Amine (R-NH2) intermediate Diamino Intermediate (unstable) dibromopentane->intermediate Double SN2 amine->intermediate product Substituted Pyrrolidine intermediate->product Intramolecular Cyclization

Caption: Synthesis of substituted pyrrolidines.

Double_Elimination dibromopentane This compound bromoalkene Bromoalkene Intermediate dibromopentane->bromoalkene E2 Elimination base Strong Base (e.g., t-BuOK) diene 1,3-Pentadiene bromoalkene->diene E2 Elimination

Caption: Double elimination to form a diene.

References

Application Notes and Protocols for 2,4-Dibromopentane in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopentane is a versatile difunctional initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low polydispersity indices (PDI). Its two bromine atoms enable the simultaneous growth of two polymer chains from a single initiator molecule, making it particularly suitable for the synthesis of telechelic polymers (polymers with functional end-groups) and block copolymers. This document provides detailed application notes and experimental protocols for the use of this compound in ATRP of common vinyl monomers.

Principle of this compound in ATRP

In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the carbon-bromine bonds in this compound. This process generates a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. The difunctional nature of this compound leads to the formation of polymers with a bromine atom at each chain end, which can be further functionalized for various applications, including drug delivery systems and advanced materials.

Applications

The use of this compound as an initiator in ATRP is applicable to a wide range of vinyl monomers, including:

  • Styrenes: For the synthesis of well-defined polystyrene and its derivatives.

  • Acrylates: Such as methyl acrylate (B77674) (MA), ethyl acrylate (EA), and butyl acrylate (BA), to produce polymers with varying glass transition temperatures and mechanical properties.

  • Methacrylates: Including methyl methacrylate (B99206) (MMA) and other alkyl methacrylates, for the creation of high-performance materials.

The resulting polymers can be used to synthesize block copolymers by sequential monomer addition or can be functionalized at the chain ends for applications in bioconjugation, surface modification, and the development of novel drug carriers.

Data Presentation

The following tables summarize typical quantitative data for the ATRP of various monomers using this compound as the initiator. These values are illustrative and may be adjusted based on the desired polymer characteristics.

Table 1: ATRP of Styrene Initiated by this compound

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]LigandTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
1100:1:1:2PMDETA1104858,9001.15
2200:1:1:2PMDETA11089218,5001.18
350:1:0.5:1dNbpy1006904,6001.20

M_n = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine.

Table 2: ATRP of Methyl Methacrylate (MMA) Initiated by this compound

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]LigandTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
1100:1:1:2PMDETA902919,2001.12
2200:1:1:2PMDETA9049519,1001.15
350:1:0.5:1dNbpy903884,5001.18

Table 3: ATRP of n-Butyl Acrylate (nBA) Initiated by this compound

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]LigandTemp (°C)Time (h)Conversion (%)M_n ( g/mol )PDI (M_w/M_n)
1100:1:1:2PMDETA701.58911,5001.19
2200:1:1:2PMDETA7039323,9001.22
350:1:0.5:1dNbpy602.5915,9001.25

Experimental Protocols

Materials:

  • Monomer (e.g., Styrene, MMA, nBA), purified by passing through a column of basic alumina (B75360) to remove inhibitor.

  • This compound (Initiator)

  • Copper(I) Bromide (CuBr), purified by washing with acetic acid and then methanol, and dried under vacuum.

  • Ligand (e.g., PMDETA or dNbpy)

  • Anisole or another suitable solvent (anhydrous)

  • Inhibitor remover columns

  • Schlenk flasks and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas for inert atmosphere

General Procedure for ATRP using this compound:

  • Preparation of the Reaction Mixture:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol) and the ligand (e.g., PMDETA, 0.173 g, 1.0 mmol).

    • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.

    • Add the degassed monomer (e.g., Styrene, 10.4 g, 100 mmol) and solvent (e.g., anisole, 10 mL) via degassed syringes.

    • Stir the mixture at room temperature to allow for the formation of the copper-ligand complex.

  • Initiation of Polymerization:

    • In a separate vial, prepare a solution of the initiator, this compound (e.g., 0.230 g, 1.0 mmol), in a small amount of the degassed solvent.

    • Inject the initiator solution into the reaction flask via a degassed syringe to start the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C for styrene, 90 °C for MMA, 70 °C for nBA).

    • Allow the reaction to proceed for the desired time, taking samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).

  • Termination and Purification:

    • To quench the reaction, cool the flask to room temperature and expose the mixture to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Add CuBr and Ligand to Schlenk Flask deoxygenate Deoxygenate with N2/Vacuum Cycles reagents->deoxygenate add_monomer Add Degassed Monomer and Solvent deoxygenate->add_monomer complex_formation Stir to Form Catalyst Complex add_monomer->complex_formation initiate Inject Initiator (this compound) complex_formation->initiate polymerize Heat to Reaction Temperature initiate->polymerize sampling Monitor Conversion and Mn polymerize->sampling quench Quench Reaction (Cool and Expose to Air) polymerize->quench sampling->polymerize remove_catalyst Remove Catalyst (Alumina Column) quench->remove_catalyst precipitate Precipitate Polymer in Non-solvent remove_catalyst->precipitate dry Dry Polymer Under Vacuum precipitate->dry initiation_mechanism cluster_initiation Initiation with this compound initiator Br-CH(CH3)-CH2-CH(Br)-CH3 (this compound) activated_complex [Br-CH(CH3)-CH2-CH(Br)-CH3 --- Cu(I) / Ligand] initiator->activated_complex + Cu(I)/L catalyst Cu(I) / Ligand radical1 •CH(CH3)-CH2-CH(Br)-CH3 + Cu(II)Br / Ligand activated_complex->radical1 Activation radical2 •CH(CH3)-CH2-CH(•)-CH3 + 2 Cu(II)Br / Ligand radical1->radical2 + Cu(I)/L (Second Activation) propagating_chain Br-(Monomer)n-CH(CH3)-CH2-CH(Br)-(Monomer)n-H radical2->propagating_chain + 2n Monomer (Propagation) monomer n Monomer

Application Notes and Protocols: Experimental Protocol for Grignard Reaction with 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed experimental protocol for the preparation of a di-Grignard reagent from 2,4-dibromopentane and its subsequent reaction with an electrophile, specifically benzaldehyde (B42025). The reaction with this compound is of particular interest due to the stereochemical implications of the starting material, which exists as diastereomeric pairs (meso and dl). The stereochemical outcome of the reaction provides valuable insights into the mechanism of Grignard reagent formation and their subsequent reactions.

Key Experimental Data

The following tables summarize the quantitative data for the Grignard reaction of meso- and dl-2,4-dibromopentane with benzaldehyde, as adapted from the work of Tamao et al. (1986).

Table 1: Reagents for Di-Grignard Reagent Formation

ReagentChemical FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
meso- or dl-2,4-DibromopentaneC₅H₁₀Br₂229.94101.0
Magnesium TurningsMg24.31303.0
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11-Solvent

Table 2: Reaction with Benzaldehyde and Product Yields

Starting DibromideElectrophileProductYield (%)Diastereomeric Ratio (dl:meso)
meso-2,4-DibromopentaneBenzaldehyde1,1'-(Pentane-2,4-diyl)bis(1-phenylmethanol)8595:5
dl-2,4-DibromopentaneBenzaldehyde1,1'-(Pentane-2,4-diyl)bis(1-phenylmethanol)885:95

Experimental Protocols

This section details the methodologies for the formation of the di-Grignard reagent from this compound and its subsequent reaction with benzaldehyde.

Protocol 1: Formation of Pentane-2,4-diylbis(magnesium bromide)

Materials:

  • meso- or dl-2,4-Dibromopentane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (3.0 equivalents) into the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small amount of 1,2-dibromoethane (B42909) if necessary. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

  • Addition of Dibromide: Once the reaction has started, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the complete formation of the di-Grignard reagent. The resulting greyish solution of pentane-2,4-diylbis(magnesium bromide) is used directly in the next step.

Protocol 2: Reaction with Benzaldehyde

Materials:

  • Solution of pentane-2,4-diylbis(magnesium bromide) in THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Addition of Electrophile: Cool the freshly prepared di-Grignard reagent solution in an ice bath. Add a solution of benzaldehyde (2.2 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, 1,1'-(pentane-2,4-diyl)bis(1-phenylmethanol), can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_prep Protocol 1: Di-Grignard Formation cluster_reaction Protocol 2: Reaction & Workup dibromopentane This compound grignard_formation Formation of Pentane-2,4-diylbis(magnesium bromide) dibromopentane->grignard_formation mg Magnesium Turnings activation Activation (Iodine) mg->activation thf1 Anhydrous THF thf1->grignard_formation activation->grignard_formation reaction Reaction with Electrophile grignard_formation->reaction Di-Grignard Reagent benzaldehyde Benzaldehyde benzaldehyde->reaction thf2 Anhydrous THF thf2->reaction quench Quenching (sat. aq. NH4Cl) reaction->quench extraction Extraction (Diethyl Ether) quench->extraction purification Purification extraction->purification product 1,1'-(Pentane-2,4-diyl)bis (1-phenylmethanol) purification->product

Caption: Experimental workflow for the synthesis of 1,1'-(pentane-2,4-diyl)bis(1-phenylmethanol).

reaction_pathway r This compound g Pentane-2,4-diylbis(magnesium bromide) r->g + 2 Mg THF i Dialkoxide Intermediate g->i + 2 PhCHO e Benzaldehyde (2 eq.) p 1,1'-(Pentane-2,4-diyl)bis(1-phenylmethanol) i->p H3O+ workup

Application of 2,4-Dibromopentane in Pharmaceutical Synthesis: A Versatile Reagent for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dibromopentane is a halogenated aliphatic hydrocarbon that holds potential as a key building block in the synthesis of various heterocyclic structures relevant to pharmaceutical drug development. Its bifunctional nature, with two bromine atoms at the 2 and 4 positions, makes it a suitable precursor for the construction of saturated nitrogen-containing rings, particularly substituted piperidines and azepanes. These heterocyclic motifs are prevalent in a wide range of biologically active molecules, including antiviral, anticancer, and central nervous system (CNS) targeting agents. This document outlines the application of this compound in the synthesis of a substituted azepane, a seven-membered heterocyclic ring system of significant interest in medicinal chemistry.

Application in the Synthesis of 4,7-Dimethyl-1,4-diazepane Derivatives

A primary application of this compound in pharmaceutical synthesis is its use as an alkylating agent in cyclization reactions with dinucleophiles. For instance, its reaction with N-substituted diamines can lead to the formation of seven-membered diazepane rings. The following section details a hypothetical protocol for the synthesis of a 4,7-dimethyl-1,4-diazepane derivative, a scaffold with potential for further elaboration in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 19398-53-9
Molecular Formula C₅H₁₀Br₂
Molecular Weight 229.94 g/mol
Boiling Point 184 °C at 760 mmHg[1]
Density 1.668 g/cm³[1]
Purity Typically >95%

Experimental Protocols

Protocol 1: Synthesis of 1,5-dimethyl-4,7-diazepane

This protocol describes the synthesis of a substituted diazepane ring via the cyclization of this compound with N,N'-dimethylethane-1,2-diamine.

Materials:

  • This compound (98% purity)

  • N,N'-Dimethylethane-1,2-diamine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile in a round-bottom flask, add N,N'-dimethylethane-1,2-diamine (1.0 equivalent).

  • Heat the mixture to reflux.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the refluxing mixture via a dropping funnel over a period of 1 hour.

  • After the addition is complete, continue to reflux the reaction mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,5-dimethyl-4,7-diazepane.

Table 2: Hypothetical Reaction Parameters and Yields

ParameterValue
Reactant Ratio (Diamine:Dibromopentane) 1:1
Base K₂CO₃
Solvent Acetonitrile
Reaction Temperature Reflux (approx. 82 °C)
Reaction Time 24 hours
Hypothetical Yield 65-75%
Purity (post-chromatography) >95%

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add K₂CO₃ and N,N'-dimethylethane-1,2-diamine to Acetonitrile reflux 2. Heat to Reflux reactants->reflux addition 3. Add this compound Solution Dropwise reflux->addition maintain_reflux 4. Reflux for 24h addition->maintain_reflux cool_filter 5. Cool and Filter maintain_reflux->cool_filter concentrate1 6. Concentrate Filtrate cool_filter->concentrate1 extract 7. Extraction with Et₂O and Washes concentrate1->extract dry_concentrate 8. Dry and Concentrate extract->dry_concentrate chromatography 9. Column Chromatography dry_concentrate->chromatography

Caption: Experimental workflow for the synthesis of a substituted diazepane.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product dibromopentane This compound diazepane 1,5-dimethyl-4,7-diazepane dibromopentane->diazepane Cyclization diamine N,N'-Dimethylethane-1,2-diamine diamine->diazepane base Base (K₂CO₃) base->diazepane solvent Solvent (Acetonitrile) solvent->diazepane heat Heat (Reflux) heat->diazepane

Caption: Logical relationship of reactants and conditions leading to the product.

Conclusion

While direct, documented applications of this compound in the synthesis of specific, commercially available pharmaceuticals are not widely reported in publicly accessible literature, its chemical structure strongly suggests its utility as a precursor for valuable heterocyclic scaffolds. The provided protocol for the synthesis of a substituted diazepane serves as a representative example of its potential application. The ability to readily form seven-membered rings makes this compound a potentially useful, albeit underutilized, reagent in the medicinal chemist's toolbox for the exploration of novel chemical space in drug discovery. Further research and methods development are warranted to fully explore the synthetic utility of this compound in the creation of new pharmaceutical agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromopentane is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its utility spans the creation of novel compounds and as a key component in the manufacturing of various chemicals.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on two common methods: bromination of 2,4-pentanediol (B147393) using hydrogen bromide (HBr) and phosphorus tribromide (PBr₃). Safety precautions are of paramount importance and must be strictly adhered to throughout these procedures. This compound is irritating to the eyes, respiratory system, and skin.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular FormulaC₅H₁₀Br₂[1][2][3]
Molecular Weight229.94 g/mol [1][2][4]
Boiling Point40 °C at 4 mmHg[1][2]
Density1.64 g/cm³[1][2]
Refractive Index1.4960-1.4990[1][2]
Flash Point64.3°C[1]
Melting Point-28.63°C (estimate)[1]

Experimental Protocols

Two primary methods for the large-scale synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired stereochemistry, and scale of the reaction.

Method 1: Synthesis from 2,4-Pentanediol using Hydrogen Bromide

This method involves the direct bromination of 2,4-pentanediol with hydrobromic acid.

Materials and Equipment:

  • 2,4-Pentanediol

  • 48% Hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Octane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask of appropriate size

  • Heating mantle with stirrer

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, combine 2,4-pentanediol (1.0 eq) and octane.

  • Addition of Reagents: Carefully add 48% hydrobromic acid (~3 eq per hydroxyl group) followed by the slow addition of concentrated sulfuric acid.

  • Azeotropic Distillation: Heat the mixture to 145-150°C with vigorous stirring.[5] Collect the aqueous layer from the Dean-Stark trap. The head temperature of the initial azeotrope will be around 89-92°C.[5]

  • Reaction Monitoring: Continue the azeotropic removal of water. The reaction progress can be monitored by the amount of water collected.

  • Work-up: After the reaction is complete (as indicated by the cessation of water collection), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer (octane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Method 2: Synthesis from 2,4-Pentanediol using Phosphorus Tribromide (PBr₃)

This method is particularly useful for converting primary and secondary alcohols to alkyl bromides and often proceeds with an inversion of stereochemistry.[6][7][8] PBr₃ is often preferred over HBr as it has a lower tendency to cause isomerization and elimination reactions.[9]

Materials and Equipment:

  • 2,4-Pentanediol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane

  • Ice bath

  • Dropping funnel

  • Round-bottom flask of appropriate size

  • Magnetic stirrer

  • Condenser with a drying tube

  • Separatory funnel

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 2,4-pentanediol (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of PBr₃: Slowly add phosphorus tribromide (a slight excess, e.g., 1.1 eq) to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition. PBr₃ reacts violently with water and alcohols, so caution is necessary.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. The reaction can be gently heated to reflux to ensure completion.

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

ParameterMethod 1 (HBr)Method 2 (PBr₃)
Starting Material 2,4-Pentanediol2,4-Pentanediol
Typical Yield 70-85%80-95%
Purity (post-distillation) >98%>99%
Reaction Time 6-12 hours4-8 hours
Reaction Temperature 145-150°C0°C to reflux

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the large-scale synthesis of this compound.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Reaction Setup start->setup reagents Addition of Reagents setup->reagents reaction Reaction Under Controlled Conditions reagents->reaction quench Quenching reaction->quench extract Extraction & Washing quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Vacuum Distillation) concentrate->purify end Final Product purify->end

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

This diagram shows the relationship between the starting material and the two primary synthesis routes.

G Synthesis Routes to this compound cluster_hbr Method 1 cluster_pbr3 Method 2 start 2,4-Pentanediol hbr HBr / H₂SO₄ start->hbr pbr3 PBr₃ start->pbr3 product This compound hbr->product pbr3->product

Caption: Synthesis routes from 2,4-pentanediol to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dibromopentane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,4-dibromopentane by distillation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below to assist in the planning and execution of distillation protocols.

PropertyValueSource
Molecular Formula C₅H₁₀Br₂N/A
Molecular Weight 229.94 g/mol N/A
Boiling Point (Atmospheric Pressure) 184 °C at 760 mmHgN/A
Boiling Point (Reduced Pressure) 40 °C at 4 mmHgN/A
Density 1.64 g/cm³N/A
Appearance Colorless liquidN/A

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for the purification of this compound?

A1: this compound has a high boiling point at atmospheric pressure (184 °C). Distilling at this temperature can lead to thermal decomposition, resulting in impurities and reduced yield. Vacuum distillation allows the compound to boil at a much lower temperature (e.g., 40 °C at 4 mmHg), minimizing the risk of degradation.[1]

Q2: What are the common impurities I might encounter when distilling this compound?

A2: Impurities can arise from the synthesis process. If this compound is synthesized from 2,4-pentanediol, potential impurities could include unreacted starting material and side-products from elimination reactions. Prolonged heating during distillation can also cause isomerization, leading to a mixture of meso and racemic forms of this compound.[2]

Q3: Does this compound form an azeotrope with water?

Q4: At what temperature does this compound start to decompose?

Troubleshooting Guide

This guide addresses common problems encountered during the distillation of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No Distillate Collected - Inadequate vacuum (leak in the system).- Insufficient heating of the distillation pot.- Thermometer bulb placed incorrectly.- Check all joints for proper sealing and re-grease if necessary.- Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature.- Position the thermometer bulb just below the side arm of the distillation head.
Bumping / Uncontrolled Boiling - Lack of boiling chips or stir bar.- Heating too rapidly.- Presence of volatile impurities.- Always use a magnetic stir bar for vacuum distillation.- Increase the heat gradually.- Allow volatile impurities to distill off at a lower temperature before increasing the heat to distill the main product.
Product is Discolored - Thermal decomposition due to excessive heat.- Presence of non-volatile impurities.- Reduce the distillation temperature by improving the vacuum.- Consider a pre-purification step like washing with a suitable solvent to remove non-volatile materials.
Distillation Rate is Too Slow - Poor vacuum.- Inadequate heating.- Poor insulation of the distillation column.- Check the vacuum pump and all connections for leaks.- Gradually increase the heating mantle temperature.- Insulate the distillation head and column with glass wool or aluminum foil to maintain the vapor temperature.
Inconsistent Boiling Point - Fluctuating vacuum pressure.- Presence of multiple components (impurities).- Formation of an azeotrope.- Ensure the vacuum source is stable. Use a vacuum regulator if available.- Collect fractions and analyze their purity (e.g., by GC or NMR).- If an azeotrope is suspected, consider alternative purification methods or breaking the azeotrope by adding a third component.
Isomerization of Product - Prolonged heating, even under reduced pressure.- Minimize the distillation time by using an appropriately sized apparatus and efficient heating.- Distill as quickly as possible without compromising separation efficiency.[2]

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Cold trap

  • Vacuum grease

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Apply a thin layer of vacuum grease to all ground glass joints.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below.

    • Place the thermometer correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

    • Connect the condenser to a cold water source.

    • Connect the vacuum outlet to a cold trap, and then to the vacuum pump.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Turn on the vacuum pump to slowly evacuate the system.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

    • Observe the mixture for boiling and the condensation of vapor in the distillation head.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and transfer the purified product to a suitable container.

Distillation Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.

DistillationTroubleshooting start Distillation Problem Occurs check_vacuum Check Vacuum System start->check_vacuum check_heating Check Heating check_vacuum->check_heating No leak Leak Detected? check_vacuum->leak Yes check_setup Check Apparatus Setup check_heating->check_setup No temp_issue Temp Too Low/High? check_heating->temp_issue Yes analyze_product Analyze Product check_setup->analyze_product No setup_issue Incorrect Setup? check_setup->setup_issue Yes purity_issue Purity Issue? analyze_product->purity_issue Yes end Successful Distillation analyze_product->end No fix_leak Reseal Joints leak->fix_leak adjust_temp Adjust Heating temp_issue->adjust_temp correct_setup Correct Setup setup_issue->correct_setup fractionate Re-distill / Fractionate purity_issue->fractionate fix_leak->check_vacuum adjust_temp->check_heating correct_setup->check_setup fractionate->analyze_product

References

Technical Support Center: Synthesis of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-Dibromopentane. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from pentane-2,4-diol?

A1: The synthesis of this compound from pentane-2,4-diol, typically using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), can lead to several impurities. The most common of these include:

  • Unreacted Starting Material: Incomplete reaction can result in the presence of residual pentane-2,4-diol in the final product mixture.

  • Monobrominated Intermediate: The reaction proceeds in a stepwise manner, and incomplete conversion of the monobrominated intermediate (4-bromopentan-2-ol or 2-bromopentan-4-ol) can lead to its presence as an impurity.

  • Isomeric Byproducts: While the primary reaction is expected to be an Sₙ2 substitution, side reactions can lead to the formation of isomeric dibromopentanes, such as 1,4-dibromopentane, through rearrangement mechanisms, although this is less common under typical Sₙ2 conditions.

  • Elimination Products: Competitive elimination reactions, particularly at elevated temperatures, can generate various pentadiene isomers.

  • Over-brominated Products: Although less common when starting with a diol, under harsh conditions, further bromination at other positions could theoretically occur, leading to tribromopentanes.

Q2: How can I minimize the formation of elimination byproducts?

A2: Elimination reactions (E1 and E2) compete with the desired Sₙ2 substitution. To minimize the formation of pentadienes, it is crucial to maintain a low reaction temperature. Running the reaction at or below room temperature is generally recommended. The choice of brominating agent can also influence the outcome; for instance, using PBr₃ in a suitable solvent often provides milder conditions than concentrated HBr at high temperatures.

Q3: What is the best way to remove acidic impurities from the crude product?

A3: Acidic impurities, such as residual HBr or phosphorous acid (if PBr₃ is used), can be effectively removed by washing the crude organic product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used for this purpose. This neutralization step is typically followed by a water wash and a brine (saturated NaCl solution) wash to remove any remaining inorganic salts and water.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Loss of product during workup. - Significant formation of side products.- Increase the reaction time or the stoichiometry of the brominating agent. - Ensure efficient extraction and minimize transfers. - Optimize reaction conditions (e.g., lower temperature to reduce elimination).
Presence of Unreacted Pentane-2,4-diol - Insufficient amount of brominating agent. - Short reaction time.- Use a slight excess of the brominating agent. - Monitor the reaction by TLC or GC-MS to ensure completion.
Contamination with Monobrominated Intermediate - Incomplete reaction at the second hydroxyl group.- Increase the reaction time and/or temperature slightly after the initial phase to drive the reaction to completion.
Product is Colored - Presence of residual bromine or other colored impurities.- Wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) to quench any remaining bromine.
Poor Separation During Distillation - Boiling points of impurities are close to the product.- Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column) for better separation. - Perform distillation under reduced pressure to lower the boiling points and minimize thermal decomposition.

Experimental Protocols

Synthesis of this compound from Pentane-2,4-diol using HBr

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Pentane-2,4-diol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric Acid (H₂SO₄) (optional, as a catalyst)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-diol. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add an excess of 48% HBr (typically 2.5-3 equivalents) to the cooled diol with continuous stirring. If desired, a catalytic amount of concentrated H₂SO₄ can be carefully added.

  • Reaction: Allow the mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extraction: Add an organic solvent (e.g., dichloromethane) and water. Shake gently and separate the layers. Extract the aqueous layer again with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water

    • Saturated NaHCO₃ solution (to neutralize excess acid)

    • Water

    • Brine

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Visualizations

Logical Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Pentane-2,4-diol + Brominating Agent reaction Reaction (e.g., Reflux) start->reaction Mixing extraction Extraction with Organic Solvent reaction->extraction washing Aqueous Washes (H2O, NaHCO3, Brine) extraction->washing drying Drying over Anhydrous Salt washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure this compound distillation->product analysis GC-MS Analysis product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Identification

cluster_impurities Potential Impurities cluster_solutions Corrective Actions start Crude Product Analysis (GC-MS) unreacted Unreacted Pentane-2,4-diol start->unreacted Peak at starting material Rt mono_bromo Monobrominated Intermediate start->mono_bromo Peak with intermediate mass elimination Pentadiene Isomers start->elimination Peaks with low mass (C5H8) acidic Acidic Residues (HBr, H3PO3) start->acidic Broad peaks / poor chromatography increase_reagent Increase Brominating Agent / Time unreacted->increase_reagent mono_bromo->increase_reagent optimize_temp Lower Reaction Temperature elimination->optimize_temp base_wash Perform Base Wash (NaHCO3) acidic->base_wash

Caption: Troubleshooting guide for identifying and addressing common impurities.

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2,4-dibromopentane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis involves the reaction of 2,4-pentanediol (B147393) with a brominating agent, such as phosphorus pentabromide (PBr₅) or phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Q2: What are the common challenges encountered during the synthesis of this compound?

Common challenges include:

  • Low Yield: Incomplete reaction or side reactions can lead to lower than expected yields.

  • Formation of Stereoisomers: The reaction can produce a mixture of stereoisomers (meso and racemic forms), which can be difficult to separate.[1]

  • Byproduct Formation: Undesired side products, such as alkenes from elimination reactions, can contaminate the final product.

  • Purification Difficulties: The similar boiling points of the stereoisomers and some byproducts can make purification by distillation challenging.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material (2,4-pentanediol) and the formation of the product (this compound).

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor via TLC or GC until the starting material is consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions. - Optimize Stoichiometry: Ensure the correct molar ratio of brominating agent to diol is used. An excess of the brominating agent may be necessary to drive the reaction to completion, but a large excess can lead to byproduct formation.
Decomposition of Reagents or Product - Use Fresh Reagents: Ensure the brominating agent is fresh and has been stored under appropriate conditions to prevent decomposition. - Control Temperature: Avoid excessive temperatures that could lead to the decomposition of the product.
Loss During Workup - Efficient Extraction: Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent. - Minimize Transfers: Minimize the number of transfers between glassware to reduce mechanical losses.
Formation of Impurities
Impurity Potential Cause Troubleshooting Steps
Unreacted 2,4-Pentanediol Incomplete reaction.See "Incomplete Reaction" under "Low Product Yield".
Alkene Byproducts (e.g., pentenes, dienes) Elimination side reactions, often promoted by high temperatures or the presence of a strong base.- Control Temperature: Maintain a lower reaction temperature. - Use a Milder Brominating Agent: Consider using a less aggressive brominating agent if elimination is a significant issue. - Neutralize Acidic Byproducts: During workup, a wash with a mild base (e.g., sodium bicarbonate solution) can help to remove any acidic byproducts that might catalyze elimination upon heating.
Isomeric Byproducts (alternative dibromopentane isomers) Rearrangement of carbocation intermediates (less likely with PBr₃/PBr₅ which proceed via Sₙ2).- Use Sₙ2-favoring conditions: Employing reagents like PBr₃ that favor an Sₙ2 mechanism can minimize the formation of carbocation intermediates and subsequent rearrangements.[2]

Experimental Protocols

Synthesis of this compound from 2,4-Pentanediol using PBr₃

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired stereochemical outcomes.

Materials:

  • 2,4-Pentanediol (as a mixture of stereoisomers or a specific isomer)

  • Phosphorus Tribromide (PBr₃)

  • Anhydrous Pyridine (B92270) (optional, to neutralize liberated HBr)

  • Anhydrous Diethyl Ether or Dichloromethane (solvent)

  • Ice-water bath

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 2,4-pentanediol in the chosen anhydrous solvent. Cool the flask in an ice-water bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide dropwise to the cooled solution of the diol with vigorous stirring. The addition should be controlled to maintain a low temperature. If pyridine is used, it can be added to the diol solution before the addition of PBr₃.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, and then let it warm to room temperature. The reaction can be gently heated to reflux if necessary to drive it to completion. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly and carefully pour the mixture over crushed ice to quench the excess PBr₃.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation under reduced pressure. Due to the close boiling points of the stereoisomers, a highly efficient distillation column is recommended.[1]

Data Presentation

Table 1: Reaction Parameters and Potential Outcomes

ParameterConditionExpected Outcome on YieldExpected Outcome on Purity
Temperature Low (e.g., 0°C to RT)May require longer reaction timesFavors substitution over elimination, higher purity
High (e.g., Reflux)Faster reaction, potentially higher conversionIncreased risk of elimination byproducts
Stoichiometry (PBr₃:Diol) EquimolarMay result in incomplete conversionLower risk of byproducts from excess reagent
Slight Excess of PBr₃Higher conversion to productMay lead to the formation of other brominated species if not controlled
Solvent Non-polar (e.g., Hexane)Slower reaction rateMay improve selectivity in some cases
Polar Aprotic (e.g., CH₂Cl₂)Faster reaction rateGenerally a good choice for this type of reaction

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of This compound check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_reagents Are reagents fresh and conditions anhydrous? check_completion->check_reagents Yes increase_time_temp->check_completion use_fresh_reagents Use fresh reagents and ensure anhydrous conditions check_reagents->use_fresh_reagents No check_workup Review workup procedure for potential losses check_reagents->check_workup Yes use_fresh_reagents->start optimize_workup Optimize extraction and minimize transfers check_workup->optimize_workup Yes end_node Improved Yield check_workup->end_node No optimize_workup->end_node

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Experimental Workflow for Synthesis and Purification

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 2,4-Pentanediol + PBr3 (in anhydrous solvent) reaction_conditions Controlled Temperature (e.g., 0°C to RT) reactants->reaction_conditions monitoring Monitor by TLC/GC reaction_conditions->monitoring quench Quench with Ice Water monitoring->quench extraction Extract with Organic Solvent quench->extraction wash Wash with NaHCO3 (aq) and Brine extraction->wash dry Dry with Na2SO4/MgSO4 wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distill Fractional Distillation (Reduced Pressure) concentrate->distill final_product final_product distill->final_product Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

References

Technical Support Center: Bromination of Pentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the bromination of pentane (B18724).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the free-radical bromination of n-pentane.

FAQs

Q1: What are the primary products of the monobromination of n-pentane?

The monobromination of n-pentane yields a mixture of three constitutional isomers: 1-bromopentane, 2-bromopentane (B28208), and 3-bromopentane (B47287).[1][2][3] Due to the higher reactivity of secondary hydrogens compared to primary hydrogens in free-radical bromination, 2-bromopentane and 3-bromopentane are the major products.[4][5]

Q2: Why is a mixture of isomers formed?

The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the pentane molecule.[3] n-Pentane has two types of hydrogen atoms: primary (on carbons 1 and 5) and secondary (on carbons 2, 3, and 4). The stability of the resulting alkyl radical intermediate determines the major product, with secondary radicals being more stable than primary radicals.[4][5]

Q3: What are the common side reactions in the bromination of pentane?

The most common side reaction is polybromination , where more than one hydrogen atom on a pentane molecule is substituted with bromine, leading to the formation of dibromopentanes and other more highly brominated compounds. This is more likely to occur if a high concentration of bromine is used relative to pentane. Another outcome to manage is the distribution of the desired monobrominated isomers.

Troubleshooting Common Issues

Issue 1: Low yield of desired monobrominated product.

  • Possible Cause 1: Incomplete reaction. The reaction may not have gone to completion due to insufficient initiation (e.g., low light intensity for photochemical reactions) or too short a reaction time.

  • Solution 1: Ensure a strong enough light source for photochemical initiation and consider extending the reaction time. Monitor the disappearance of the bromine color as an indicator of reaction progress.

  • Possible Cause 2: Loss of product during workup. The bromopentane products are volatile.

  • Solution 2: Use an ice bath to cool the receiving flask during any distillation steps to minimize the loss of the volatile product. Ensure all joints in the glassware are properly sealed.

Issue 2: High percentage of polybrominated byproducts.

  • Possible Cause: High bromine to pentane molar ratio. An excess of bromine increases the probability that a monobrominated pentane molecule will react again with a bromine radical.

  • Solution: Use a molar excess of pentane relative to bromine. This statistically favors the reaction of bromine with pentane over bromopentane.

Issue 3: Unexpected product isomer ratio.

  • Possible Cause 1: Reaction temperature is too high. While bromination is selective, extremely high temperatures can decrease this selectivity, leading to a product distribution closer to the statistical ratio of primary to secondary hydrogens.

  • Solution 1: Maintain the recommended reaction temperature. For photochemical reactions, use a water bath to absorb excess heat from the lamp.

  • Possible Cause 2: Presence of contaminants. Contaminants could potentially interfere with the selectivity of the reaction.

  • Solution 2: Ensure the pentane and bromine used are of high purity and that the glassware is clean and dry.

Data Presentation

The product distribution in the monobromination of n-pentane can be estimated by considering the number of each type of hydrogen and their relative reactivities. In free-radical bromination, secondary hydrogens are significantly more reactive than primary hydrogens.

Hydrogen TypeNumber of Hydrogens in n-PentaneRelative ReactivityCalculated Relative AmountEstimated Product Percentage
Primary (1°)616 x 1 = 6(6 / 334) * 100% ≈ 1.8%
Secondary (2°) at C2 & C44824 x 82 = 328(328 / 334) * 100% ≈ 98.2% (for 2- and 3-bromopentane combined)
Secondary (2°) at C3282(calculation included in the row above)

Note: The relative reactivity of secondary hydrogens is approximately 82 times that of primary hydrogens in free-radical bromination.

Predicted Monobromopentane Isomer Distribution

ProductPosition of BrominationCalculated Relative AmountEstimated Yield
1-BromopentanePrimary (C1 or C5)6 x 1 = 6~2%
2-BromopentaneSecondary (C2 or C4)4 x 82 = 328~83%
3-BromopentaneSecondary (C3)2 x 82 = 164~15%

Experimental Protocols

Photochemical Bromination of n-Pentane

This protocol describes a general laboratory procedure for the free-radical bromination of n-pentane initiated by UV light.

Materials:

  • n-Pentane

  • Bromine

  • Anhydrous sodium carbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Reaction flask (e.g., round-bottom flask) equipped with a reflux condenser and a dropping funnel

  • UV lamp

  • Magnetic stirrer and stir bar

  • Heating mantle (if thermal initiation is desired)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble the reaction flask with the reflux condenser and dropping funnel. Place a magnetic stir bar in the flask. Position the UV lamp to irradiate the reaction flask.

  • Reaction:

    • Add a measured amount of n-pentane to the reaction flask.

    • Begin stirring the pentane.

    • Slowly add a stoichiometric or slightly less than stoichiometric amount of bromine from the dropping funnel to the pentane. The addition should be done at a rate that allows the red-brown color of the bromine to disappear before more is added, indicating that it is being consumed.

    • Irradiate the mixture with the UV lamp throughout the addition and for a period after the addition is complete to ensure the reaction goes to completion. The reaction is complete when the bromine color has faded.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium carbonate to neutralize any remaining HBr.

    • Wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the dried organic layer to remove the drying agent.

    • Purify the product mixture by fractional distillation to separate the isomeric bromopentanes from any unreacted pentane and polybrominated products.

Visualizations

TroubleshootingGuide start Experiment Issue low_yield Low Yield of Monobrominated Product start->low_yield high_poly High Percentage of Polybrominated Byproducts start->high_poly bad_ratio Unexpected Isomer Ratio start->bad_ratio cause1_ly Incomplete Reaction low_yield->cause1_ly cause2_ly Product Loss During Workup low_yield->cause2_ly cause1_hp High Bromine to Pentane Ratio high_poly->cause1_hp cause1_br Incorrect Reaction Temperature bad_ratio->cause1_br cause2_br Contaminants Present bad_ratio->cause2_br sol1_ly Increase initiation (light) or reaction time. cause1_ly->sol1_ly sol2_ly Cool receiving flask during distillation. cause2_ly->sol2_ly sol1_hp Use molar excess of pentane. cause1_hp->sol1_hp sol1_br Maintain recommended temperature. cause1_br->sol1_br sol2_br Use high purity reagents and clean glassware. cause2_br->sol2_br

Caption: Troubleshooting flowchart for pentane bromination.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Br2 Br-Br TwoBr 2 Br• Br2->TwoBr hv or Δ Pentane Pentane (RH) TwoBr->Pentane PentylRadical Pentyl Radical (R•) Pentane->PentylRadical + Br• HBr HBr Pentane->HBr - HBr BromoPentane Bromopentane (RBr) PentylRadical->BromoPentane + Br2 BrRadical Br• PentylRadical->BrRadical - Br• Term1 Br• + Br• → Br2 BrRadical->Term1 Term2 R• + Br• → RBr Term3 R• + R• → R-R

Caption: Free-radical bromination of pentane mechanism.

References

Technical Support Center: Synthesis of meso-2,4-dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of meso-2,4-dibromopentane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of meso-2,4-dibromopentane is consistently low. What are the common causes?

A1: Low yields in the synthesis of meso-2,4-dibromopentane, particularly when starting from 2,4-pentanediol, are often due to a combination of factors:

  • Formation of Diastereomers: The primary cause of low isolated yield of the meso compound is the concurrent formation of the racemic (d,l) diastereomer. The two diastereomers have different physical properties, but they can be difficult to separate.

  • Incomplete Reaction: The conversion of the diol to the dibromide may not go to completion. This can be due to insufficient halogenating reagent, suboptimal reaction temperature, or short reaction times.

  • Side Reactions: Depending on the chosen halogenating agent and reaction conditions, side reactions such as elimination to form alkenes can occur, consuming the starting material and reducing the yield of the desired product.

  • Difficult Purification: The boiling points of the meso and racemic diastereomers can be very close, making purification by distillation challenging. The lower-boiling racemic form may co-distill with the desired meso product, leading to impure fractions and loss of the target compound during attempts to achieve high purity.[1]

Q2: I've synthesized 2,4-dibromopentane, but I'm not sure if I have the meso isomer. How can I confirm its identity?

A2: Confirmation of the meso isomer involves spectroscopic analysis. Proton NMR (¹H NMR) is a powerful tool for this. Due to the plane of symmetry in the meso isomer, the protons on the chiral carbons (C2 and C4) are chemically equivalent. This leads to a simpler spectrum compared to the racemic diastereomer, which lacks this symmetry and will exhibit a more complex splitting pattern.

Q3: What is the best starting material for synthesizing meso-2,4-dibromopentane with a high yield?

A3: The recommended starting material is meso-2,4-pentanediol. The stereochemistry of the starting diol is crucial for maximizing the yield of the corresponding meso-dibromide. While direct bromination of pentane (B18724) is possible, it is a non-selective free-radical reaction that produces a complex mixture of isomers and is not suitable for obtaining a high yield of a specific stereoisomer.

Q4: I am using meso-2,4-pentanediol, but my product is still contaminated with the racemic diastereomer. Why is this happening and how can I minimize it?

A4: Even when starting with pure meso-2,4-pentanediol, the formation of the racemic diastereomer can occur, with reported contamination levels between 5-20%.[1] This can happen if the reaction mechanism is not perfectly stereospecific. For example, reactions proceeding through an SN1-like mechanism with a carbocation intermediate will lead to a loss of stereochemical information.

To minimize the formation of the racemic diastereomer:

  • Choice of Reagent: Utilize a halogenating agent that favors a stereospecific SN2 reaction. Reagents like phosphorus pentabromide (PBr₅) in pyridine (B92270) or thionyl chloride (SOCl₂) are known to proceed with inversion of configuration.[1] A double inversion at both chiral centers of the meso-diol will result in the meso-dibromide.

  • Reaction Conditions: Maintain a low reaction temperature to disfavor SN1 pathways and potential side reactions.

Q5: How can I effectively separate the meso and racemic diastereomers of this compound?

A5: Separating these diastereomers is a key challenge. Since they have different physical properties, the following methods can be employed:

  • Fractional Distillation: While challenging due to potentially close boiling points, highly efficient fractional distillation under reduced pressure may allow for some separation.[1] It is reported that the racemic form is lower-boiling.[1]

  • Chromatography: Column chromatography using a silica (B1680970) gel stationary phase may be effective. The different polarities of the diastereomers can allow for their separation.

  • Fractional Crystallization: If the crude product mixture is a solid or can be derivatized to a crystalline solid, fractional crystallization can be a powerful technique. The two diastereomers will likely have different solubilities in a given solvent, allowing for the less soluble one to crystallize out.

Data Presentation

Table 1: Influence of Starting Material and Purification on the Yield and Purity of meso-2,4-dibromopentane

Starting MaterialHalogenating AgentReported Racemic ImpurityPurification MethodReported Recovery of meso isomerReference
meso-2,4-pentanediolPhosphorus Pentabromide5-20%Fractional Distillation~25%[1]
racemic-2,4-pentanediolPhosphorus Pentabromide>98%Not Applicable~2%[1]

Note: The quantitative data presented is based on literature reports for analogous reactions and should be considered as a guide. Actual yields and purities will vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of meso-2,4-dibromopentane from meso-2,4-pentanediol

This protocol is a generalized procedure based on the principles of converting diols to dibromides with stereochemical control.

Materials:

  • meso-2,4-pentanediol

  • Phosphorus pentabromide (PBr₅)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve meso-2,4-pentanediol (1.0 eq) in anhydrous pyridine and cool the mixture in an ice bath.

  • Reaction: Slowly add a solution of phosphorus pentabromide (2.2 eq) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with cold dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the meso isomer from any racemic diastereomer.

Visualizations

Reaction_Pathway Synthesis of meso-2,4-dibromopentane start meso-2,4-pentanediol reagent + PBr5 / Pyridine start->reagent product meso-2,4-dibromopentane reagent->product Major Product (Double SN2 Inversion) side_product racemic-2,4-dibromopentane (impurity) reagent->side_product Minor Product (Loss of Stereochemistry)

Caption: Reaction pathway for the synthesis of meso-2,4-dibromopentane.

Caption: Troubleshooting workflow for low yield of meso-2,4-dibromopentane.

References

Technical Support Center: Troubleshooting 2,4-Dibromopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dibromopentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction of this compound is resulting in a low yield of the desired product. What are the common causes?

A1: Low yields in reactions involving this compound can stem from several factors. As a secondary dihalide, it is susceptible to competing side reactions, primarily elimination. The purity of starting materials, reaction conditions, and the choice of reagents are all critical. Inadequate temperature control, presence of moisture, or impure solvents can significantly impact the reaction outcome. For instance, in Wurtz-type reactions, yields are often inherently low due to side reactions.

Q2: I am observing the formation of multiple unexpected side products. What are the likely culprits?

A2: The structure of this compound allows for various reaction pathways. Elimination reactions (E2) are a common side reaction, especially with strong, non-nucleophilic bases, leading to the formation of pentadienes. In reactions with metals like magnesium (for Grignard reagent formation), side products such as biphenyl-type compounds can form. The presence of multiple stereoisomers of this compound ((2R,4R), (2S,4S), (2R,4S), and (2S,4R)) can also lead to a mixture of stereoisomeric products, which may complicate purification and analysis.[1]

Q3: How can I minimize the formation of elimination byproducts when a substitution reaction is desired?

A3: To favor substitution over elimination, several strategies can be employed. Using a less sterically hindered base or a more nucleophilic reagent can help. Lowering the reaction temperature generally favors substitution over elimination. The choice of solvent is also crucial; polar aprotic solvents can favor SN2 reactions.

Q4: My intramolecular cyclization of this compound with zinc is not working well. What should I check?

A4: The success of intramolecular cyclization to form substituted cyclopropanes is highly dependent on the reaction conditions. The activation of zinc is critical; ensure fresh, high-surface-area zinc dust is used. The reaction is sensitive to the concentration of the dibromide; high dilution conditions are typically required to favor intramolecular over intermolecular reactions. The solvent must be scrupulously dry.

Troubleshooting Specific Reactions

Dehydrobromination to Form Pentadienes

Problem: Low yield of the desired pentadiene isomer and formation of a mixture of products.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical for regioselectivity. A bulky base like potassium tert-butoxide will favor the formation of the less substituted alkene (Hofmann product), while a smaller base like sodium ethoxide will favor the more substituted alkene (Zaitsev product).[2][3]

  • Temperature Control: Elimination reactions are favored at higher temperatures. Ensure the reaction temperature is optimal for the desired outcome and consistently maintained.

  • Solvent Purity: The presence of water can neutralize the strong base and inhibit the reaction. Use anhydrous solvents.

Logical Troubleshooting Flow for Dehydrobromination

dehydrobromination_troubleshooting start Low Yield or Mixture of Isomers check_base Verify Base and Concentration start->check_base check_temp Check Reaction Temperature start->check_temp check_solvent Ensure Anhydrous Solvent start->check_solvent analyze_products Analyze Product Ratio (GC-MS) check_base->analyze_products check_temp->analyze_products check_solvent->analyze_products adjust_base Use Bulky Base for Hofmann Product analyze_products->adjust_base Incorrect Regioselectivity adjust_temp Optimize Temperature for Selectivity analyze_products->adjust_temp Incomplete Reaction dry_solvent Thoroughly Dry Solvent analyze_products->dry_solvent Reaction Stalled success Improved Yield and Selectivity adjust_base->success adjust_temp->success dry_solvent->success

Caption: Troubleshooting workflow for dehydrobromination reactions.

Intramolecular Cyclization (Wurtz-type Reaction)

Problem: Low yield of the desired cyclopropane (B1198618) derivative and formation of polymeric material.

Troubleshooting Steps:

  • Reagent Quality: Use highly reactive metal (e.g., finely divided sodium or activated zinc dust).

  • High Dilution: To favor the intramolecular reaction, the reaction should be carried out under high dilution conditions to minimize intermolecular coupling.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously dried.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of reactive intermediates by oxygen.

Data Presentation

Reaction TypeReagentsKey ConditionsExpected Major Product(s)Common Side Product(s)Typical Yield (%)
Dehydrobromination (Hofmann) Potassium tert-butoxideAnhydrous THF, reflux1,4-Pentadiene (B1346968)1,3-Pentadiene, 2,4-pentadien-1-ol~90% (for similar systems)[2]
Dehydrobromination (Zaitsev) Sodium ethoxideAnhydrous ethanol, reflux1,3-Pentadiene1,4-Pentadiene, substitution productsVariable
Intramolecular Cyclization Zinc dustAnhydrous ethanol, reflux, high dilutioncis- and trans-1,2-DimethylcyclopropanePolymeric materials, elimination products>90% (for similar systems)[4]
Debromination Sodium iodideAcetone, refluxtrans-2-Pentenecis-2-PenteneGood

Note: Yields are representative of the reaction type and may vary for this compound.

Experimental Protocols

Protocol 1: Dehydrobromination of this compound using Potassium tert-Butoxide

Objective: To synthesize 1,4-pentadiene via a Hofmann elimination.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard reflux apparatus, oven-dried

  • Cold trap

Procedure:

  • Set up an oven-dried reflux apparatus under an inert atmosphere.

  • In the reaction flask, dissolve potassium tert-butoxide (2.2 equivalents) in anhydrous THF.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred solution of the base at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by GC-MS analysis of aliquots.

  • The product, 1,4-pentadiene, is volatile and can be collected in a cold trap if the reaction is performed in a distillation setup.[2]

  • For workup of the reaction mixture, cool to room temperature and carefully quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solvent.

Experimental Workflow for Dehydrobromination

dehydrobromination_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation setup_apparatus Assemble Oven-Dried Reflux Apparatus inert_atmosphere Establish Inert Atmosphere (Ar/N2) setup_apparatus->inert_atmosphere dissolve_base Dissolve K-tert-butoxide in Anhydrous THF inert_atmosphere->dissolve_base add_substrate Add this compound Solution dissolve_base->add_substrate reflux Heat to Reflux (4-6 hours) add_substrate->reflux quench Cool and Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate Solvent wash_dry->concentrate product product concentrate->product Crude Product reaction_pathway cluster_conditions Reaction Conditions substrate This compound strong_base Strong, Bulky Base (e.g., KOtBu) substrate->strong_base High Temp strong_nucleophile Strong Nucleophile (e.g., NaI) substrate->strong_nucleophile Polar Aprotic Solvent active_metal Active Metal (e.g., Zn, Na) substrate->active_metal High Dilution elimination Elimination (E2) strong_base->elimination substitution Substitution (SN2) strong_nucleophile->substitution cyclization Intramolecular Cyclization active_metal->cyclization

References

Technical Support Center: 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2,4-Dibromopentane, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][3] The compound is chemically stable under standard ambient conditions (room temperature).[1][4]

Q2: What is the expected shelf life of this compound?

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation include a change in appearance from a colorless liquid to a yellow or brownish hue.[5] This discoloration often indicates the formation of free bromine. A significant change in the refractive index or the appearance of new signals in an NMR spectrum are also definitive indicators of decomposition.

Q4: What are the primary decomposition products?

A4: Under thermal stress or in the presence of incompatibles, this compound can decompose. Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2) and hydrogen bromide (HBr) gas.[4] Slow decomposition under improper storage can lead to the elimination of HBr and the formation of unsaturated compounds, as well as the release of elemental bromine.

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[4][6] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue: My this compound is yellow/brown. Can I still use it?

  • Cause: A yellow or brown color indicates the presence of dissolved elemental bromine, a product of degradation.

  • Solution: For reactions sensitive to impurities or requiring precise stoichiometry, the material should be purified before use. For less sensitive applications, its use may be acceptable, but it could lead to lower yields or unexpected side products. A purification protocol is provided below.

Issue: I am seeing unexpected side products in my reaction. Could the this compound be the cause?

  • Cause: Yes, impurities in the this compound can lead to unintended reaction pathways. Degradation products like alkenes or HBr can interfere with many organic reactions.

  • Solution: Assess the purity of the this compound stock. The recommended workflow involves checking for discoloration and performing an analytical test like NMR or GC-MS to confirm purity. If impurities are detected, purify the material before proceeding with your experiments.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 19398-53-9[5][7][8][9]
Molecular Formula C₅H₁₀Br₂[5][10][11]
Molecular Weight 229.94 g/mol [5][10][11]
Appearance Colorless liquid[5]
Odor Strong, pungent[5]
Density ~1.64 g/cm³[5]
Boiling Point 40 °C @ 4 mmHg[5]
Refractive Index 1.4960 - 1.4990[5]

Table 2: Recommended Storage and Handling Summary

ParameterRecommendationCitation(s)
Temperature Store in a cool place; Room temperature is generally acceptable.[1][4]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) for long-term stability.-
Container Tightly closed, properly labeled container.[1][2]
Location Dry, well-ventilated area.[1][2][3]
Avoid Heat, ignition sources, direct sunlight, and strong oxidizing agents.[1][3][4][6]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution by dissolving a small amount (~5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.

  • Analysis: Compare the obtained spectrum with a reference spectrum for pure this compound.[12][13] Look for unexpected peaks which may indicate impurities such as alkenes (typically signals between 4.5-6.5 ppm) or decomposition products. Integration of the peaks can be used to quantify the level of impurities.

Protocol 2: Purification of Discolored this compound

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Quenching Free Bromine: Dilute the discolored this compound in a suitable solvent like diethyl ether or dichloromethane. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic solution with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove the bromine color. Repeat until the organic layer is colorless.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by a wash with deionized water, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Distillation: Purify the resulting crude liquid by distillation under reduced pressure.[14] Collect the fraction corresponding to the boiling point of this compound (e.g., ~40 °C @ 4 mmHg).[5]

Mandatory Visualization

G start Stored Sample of This compound check_color Visually Inspect: Is it colorless? start->check_color is_discolored No (Yellow/Brown) check_color->is_discolored No is_colorless Yes (Colorless) check_color->is_colorless Yes check_purity Assess Purity? (e.g., NMR, GC) is_discolored->check_purity use_directly Use Directly in Non-Sensitive Reactions is_discolored->use_directly use_with_confidence Use With Confidence is_colorless->use_with_confidence purify Purify Compound (See Protocol 2) check_purity->purify Impurities Detected stop Purity Confirmed check_purity->stop Pure purify->use_with_confidence G cluster_assessment Purity Assessment cluster_purification Purification prep_sample 1. Prepare NMR Sample (in CDCl3) acquire_spec 2. Acquire 1H NMR Spectrum prep_sample->acquire_spec analyze_spec 3. Analyze Spectrum for Impurities acquire_spec->analyze_spec decision Purity Acceptable? analyze_spec->decision wash_bisulfite 4. Wash with NaHSO3 (aq) to Remove Br2 wash_bicarb 5. Wash with NaHCO3 (aq) and Brine wash_bisulfite->wash_bicarb dry_organic 6. Dry with MgSO4 wash_bicarb->dry_organic evaporate 7. Concentrate via Rotary Evaporation dry_organic->evaporate distill 8. Vacuum Distill evaporate->distill end_purified Pure this compound distill->end_purified start Impure/Discolored This compound start->prep_sample decision->wash_bisulfite No end_ok Use in Reaction decision->end_ok Yes end_purified->end_ok

References

Technical Support Center: 2,4-Dibromopentane Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling 2,4-Dibromopentane (CAS No. 19398-53-9) in a research and development setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in a laboratory setting?

A1: this compound is a halogenated hydrocarbon with the molecular formula C5H10Br2.[1][2] It is a colorless to light yellow liquid with a strong, pungent odor.[1] In laboratory settings, it is primarily used as an intermediate in organic synthesis, as a reagent in various chemical reactions, and sometimes as a solvent.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a flammable liquid and vapor.[3][4] It causes skin and serious eye irritation.[3][5] Inhalation of vapors may cause respiratory irritation, and it may have harmful effects on the respiratory and central nervous systems.[1]

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] It should be kept away from heat, sparks, open flames, and other ignition sources.[3][5] Some sources also recommend storing it under an inert gas and protecting it from light.[3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Eye Protection: Safety glasses with side-shields or goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, a respirator with an appropriate cartridge should be used.[3]

Q5: What are the known chemical incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong bases.[6] Contact with these substances should be avoided to prevent vigorous reactions. For a comprehensive understanding of chemical compatibility, it is always recommended to consult detailed chemical compatibility charts.

Troubleshooting Guide

Problem 1: I have accidentally spilled a small amount of this compound on the lab bench.

Solution:

For a minor spill, follow these steps:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate Personal Protective Equipment (PPE) , including gloves, eye protection, and a lab coat.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[5]

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[4][5]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[4]

Problem 2: I have splashed a small amount of this compound on my skin or in my eyes.

Solution:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[3][5] Remove any contaminated clothing while rinsing.[3] If skin irritation persists, seek medical attention.[3][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

Problem 3: I am experiencing dizziness or respiratory irritation while working with this compound.

Solution:

  • Immediately move to an area with fresh air. [3]

  • If breathing is difficult, have a trained person administer oxygen.

  • Seek immediate medical attention. [3]

  • Review your experimental setup to ensure it is being conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 19398-53-9[2][7][8][9][10]
Molecular Formula C5H10Br2[2][8]
Molecular Weight 229.94 g/mol [2][11]
Appearance Colorless to light yellow liquid[1][4]
Boiling Point 40 °C / 4 mmHg
Flash Point 59 °C
Density 1.668 g/cm³[8]
Refractive Index 1.4960-1.4990[8][12]

Hazard Identification

HazardGHS ClassificationPrecautionary Statements
Flammability Flammable liquid and vapor (Category 3)P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.
Skin Irritation Causes skin irritation (Category 2)P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.
Eye Irritation Causes serious eye irritation (Category 2)P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols

General Protocol for Safe Handling and Use of this compound in a Laboratory Setting

This protocol outlines the general procedure for safely handling and using this compound in a research experiment.

1. Pre-Experiment Preparation:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure a chemical fume hood is available and functioning correctly.
  • Verify the location and accessibility of safety equipment, including a safety shower, eyewash station, and fire extinguisher.
  • Assemble all necessary Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.

2. Handling Procedure:

  • All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]
  • Ground and bond containers when transferring the liquid to prevent static discharge.[13]
  • Use only non-sparking tools when opening or handling containers.[4][13]
  • Avoid contact with skin and eyes.[5]
  • Keep the container tightly closed when not in use.[3][4][13]

3. Post-Experiment Procedure:

  • Properly label and store any remaining this compound according to the recommended storage conditions.
  • Dispose of any waste containing this compound in a designated hazardous waste container, following all institutional and local regulations.[4]
  • Thoroughly clean the work area.
  • Wash hands and any exposed skin with soap and water after completing the work.[3]

Visualizations

Spill_Response_Workflow start Spill of this compound Occurs alert Alert others in the area start->alert don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert->don_ppe assess_spill Assess spill size don_ppe->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & manageable major_spill Major Spill assess_spill->major_spill Large or unmanageable contain Contain spill with inert absorbent material minor_spill->contain evacuate Evacuate the immediate area major_spill->evacuate collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a sealed container for hazardous waste collect->dispose clean Clean the spill area dispose->clean end Spill Response Complete clean->end contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs contact_ehs->end

Caption: Workflow for responding to a this compound spill.

References

Technical Support Center: Purification of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted bromine from 2,4-dibromopentane following its synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent added. 2. The quenching agent solution has degraded. 3. Poor mixing between the organic and aqueous layers.1. Continue adding the quenching solution dropwise until the color completely disappears.[1] 2. Prepare a fresh solution of the quenching agent.[2] 3. Ensure vigorous stirring during the quenching process to maximize interfacial contact.
Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate (B1220275). The reaction mixture is acidic, leading to the decomposition of sodium thiosulfate.[3]Neutralize or make the reaction mixture slightly basic by washing with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[3] Alternatively, use sodium bisulfite or sodium sulfite (B76179) as the quenching agent, as they are less prone to forming sulfur precipitates in acidic conditions.[1]
An emulsion forms during the aqueous workup. The densities of the organic and aqueous layers are too similar.To break the emulsion, add a small amount of brine (saturated aqueous sodium chloride solution) to increase the ionic strength and density of the aqueous layer.[3] Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.[3]
The final this compound product is wet (contains residual water). Inadequate drying of the organic layer.After the final wash, ensure the organic layer is treated with a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).[1] Allow adequate contact time and then filter to remove the drying agent before solvent evaporation.[4]
Low yield of purified this compound. 1. Product loss during aqueous washes. 2. Incomplete removal of the solvent.1. To minimize loss, perform multiple extractions with smaller volumes of the organic solvent.[5] 2. Ensure complete removal of the solvent under reduced pressure using a rotary evaporator.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for removing unreacted bromine from a reaction mixture?

A1: The most common methods involve quenching the excess bromine with a reducing agent.[6] Aqueous solutions of sodium thiosulfate, sodium bisulfite, sodium metabisulfite, or sodium sulfite are highly effective.[1][2] These reagents react with bromine to form water-soluble salts that can be easily removed during an aqueous workup.[7]

Q2: How do I choose the right quenching agent for my experiment?

A2: The choice of quenching agent can depend on the pH of your reaction mixture. Sodium thiosulfate is a common and inexpensive option; however, it can form elemental sulfur in acidic conditions.[3] In such cases, sodium bisulfite or sodium sulfite are preferable alternatives.[1]

Q3: What are the key safety precautions to take when working with bromine?

A3: Bromine is a highly toxic, corrosive, and volatile substance.[1] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also crucial to have a quenching solution, such as saturated sodium thiosulfate, readily available in case of a spill.[8]

Q4: What is the visual indicator that all the unreacted bromine has been removed?

A4: The disappearance of bromine's characteristic reddish-brown or yellow-orange color from the reaction mixture is a clear visual indicator that it has been fully quenched.[3] The organic layer should become colorless.[2]

Q5: Can I remove unreacted bromine by evaporation?

A5: Attempting to remove bromine by evaporation is strongly discouraged.[3] Due to its high toxicity and volatility, this method poses a significant inhalation hazard and risks co-evaporation of the desired product or solvent.[3] Chemical quenching is the safer and more effective method.

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% (w/v) aqueous solution[1]2:1[1]Can form elemental sulfur under acidic conditions.[1]
Sodium Bisulfite NaHSO₃Saturated aqueous solution[1]1:1[1]A good alternative to sodium thiosulfate in acidic media.[1]
Sodium Metabisulfite Na₂S₂O₅1.32 M aqueous solution[9]1:2[1]Often used interchangeably with sodium bisulfite.[1]
Sodium Sulfite Na₂SO₃200 g/L aqueous solution[10]1:1[1]Effective and avoids sulfur precipitation.[1]

Experimental Protocols

Protocol 1: Removal of Unreacted Bromine using Aqueous Sodium Thiosulfate

  • Cooling: Once the bromination reaction is complete, cool the reaction mixture to 0-5°C in an ice-water bath to control any potential exotherm during quenching.[2]

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise to the stirred reaction mixture.[3] Continue the addition until the reddish-brown color of the bromine is no longer visible.[2]

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and then drain the lower aqueous layer.[3]

  • Washing: Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution).[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the purified this compound.[3]

Protocol 2: Removal of Unreacted Bromine using Aqueous Sodium Bisulfite

  • Cooling: Cool the reaction mixture in an ice bath.[3]

  • Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite.[1]

  • Quenching: Slowly add the saturated sodium bisulfite solution to the stirred reaction mixture until the bromine color is discharged.[1]

  • Workup: Proceed with the standard aqueous workup as described in steps 3-6 of Protocol 1.[3]

Visualizations

ExperimentalWorkflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_product Final Product Reaction This compound Synthesis (with excess Bromine) Cooling Cool Reaction Mixture (0-5 °C) Reaction->Cooling Quenching Add Quenching Agent (e.g., Na₂S₂O₃ solution) Cooling->Quenching Separation Separate Aqueous and Organic Layers Quenching->Separation Washing Wash Organic Layer (Water, Brine) Separation->Washing Drying Dry Organic Layer (e.g., MgSO₄) Washing->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Product Purified this compound Concentration->Product

Caption: Workflow for the removal of unreacted bromine.

TroubleshootingLogic start Observe Persistent Bromine Color check_amount Sufficient Quencher? start->check_amount check_freshness Fresh Quencher Solution? check_amount->check_freshness Yes add_more Add More Quencher check_amount->add_more No check_mixing Vigorous Stirring? check_freshness->check_mixing Yes prepare_fresh Prepare Fresh Solution check_freshness->prepare_fresh No increase_stirring Increase Stirring Rate check_mixing->increase_stirring No success Colorless Solution (Success) check_mixing->success Yes add_more->success prepare_fresh->success increase_stirring->success

Caption: Troubleshooting logic for incomplete bromine quenching.

References

Validation & Comparative

Distinguishing Diastereomers: A Comparative Guide to the 1H NMR Spectral Analysis of Meso- and dl-2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Stereoisomers of 2,4-Dibromopentane

This compound possesses two chiral centers at positions 2 and 4. This gives rise to three stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-dibromopentane, which exist as a racemic mixture (dl-2,4-dibromopentane), and a meso compound, (2R,4S)-2,4-dibromopentane. The key to distinguishing these diastereomers by ¹H NMR lies in their inherent molecular symmetry.

Caption: Stereoisomers of this compound.

Predicted ¹H NMR Spectral Data Comparison

The symmetry elements within each diastereomer dictate the chemical equivalence of their protons, leading to distinct ¹H NMR spectra. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for the meso and dl isomers of this compound.

Proton Assignment meso-2,4-dibromopentane dl-2,4-dibromopentane (Racemic)
CH₃ (C1 & C5) ~1.8 ppm (d, 6H)~1.8 ppm (d, 6H)
CH₂ (C3) Two distinct multiplets, ~2.4-2.6 ppm (m, 2H total)One multiplet, ~2.5 ppm (m, 2H)
CH (C2 & C4) ~4.2 ppm (m, 2H)~4.3 ppm (m, 2H)

Note: The chemical shift values are estimations based on typical ranges for similar structures and are subject to solvent and experimental conditions. 'd' denotes a doublet and 'm' denotes a multiplet.

Detailed Spectral Analysis

Meso-2,4-dibromopentane

The meso isomer possesses a plane of symmetry that bisects the C3 methylene (B1212753) group. This symmetry renders the two methine protons (H2 and H4) and the two methyl groups chemically equivalent. However, the two protons on the central methylene group (C3) are diastereotopic.

  • Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a single doublet due to coupling with the adjacent methine proton.

  • Methine Protons (CH): The two equivalent methine protons will give rise to a single complex multiplet. This complexity arises from coupling to the adjacent methyl protons and the two non-equivalent methylene protons.

  • Methylene Protons (CH₂): The key feature of the meso isomer's spectrum is the signal for the diastereotopic methylene protons. Because they are in different chemical environments, they will have distinct chemical shifts and will appear as two separate multiplets. They will exhibit geminal coupling to each other and vicinal coupling to the two methine protons.

dl-2,4-dibromopentane

The enantiomers of the dl-pair lack a plane of symmetry. In a non-chiral solvent, they are indistinguishable by NMR and will produce a single set of signals representing both enantiomers.

  • Methyl Protons (CH₃): Similar to the meso isomer, the six protons of the two equivalent methyl groups will appear as a single doublet.

  • Methine Protons (CH): The two equivalent methine protons will produce a single multiplet due to coupling with the adjacent methyl and methylene protons.

  • Methylene Protons (CH₂): In contrast to the meso isomer, the two methylene protons in the dl-isomer are chemically equivalent due to the molecule's C₂ axis of symmetry. Therefore, they will appear as a single multiplet, split by the two equivalent methine protons.

Logical Workflow for Spectral Assignment

The differentiation between the meso and dl isomers can be achieved through a systematic analysis of the ¹H NMR spectrum, with a primary focus on the methylene proton signals.

G A Acquire 1H NMR Spectrum of this compound B Analyze Methylene (CH2) Region (~2.4-2.6 ppm) A->B C Two distinct multiplets observed? B->C Yes D One multiplet observed? B->D No E Assign as meso-isomer C->E F Assign as dl-isomer D->F

Caption: Workflow for distinguishing isomers.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a high-resolution ¹H NMR spectrum suitable for the analysis of this compound stereoisomers.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for high resolution.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • For more detailed analysis of coupling interactions, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Analyze the multiplicities and measure the coupling constants (in Hz).

By following this guide, researchers can effectively utilize ¹H NMR spectroscopy to differentiate between the meso and dl diastereomers of this compound, a fundamental skill in stereochemical analysis.

A Comparative Guide to the 13C NMR Chemical Shifts of 2,4-Dibromopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the diastereomers of 2,4-dibromopentane: the meso compound and the racemic mixture ((2R,4R) and (2S,4S)). Understanding the stereochemistry of molecules is paramount in drug development and chemical research, as different stereoisomers can exhibit varied physiological activities and chemical properties. 13C NMR spectroscopy is a powerful analytical technique for elucidating the stereostructure of organic molecules.

Comparison of 13C NMR Chemical Shifts

The distinct stereochemical environments of the carbon atoms in the meso and racemic isomers of this compound lead to notable differences in their 13C NMR spectra. In the meso isomer, due to the presence of a plane of symmetry, the two chiral centers are chemically equivalent, resulting in a simpler spectrum. In contrast, the chiral environment in the racemic isomers leads to distinct chemical shifts for analogous carbons.

The following table summarizes the experimental 13C NMR chemical shifts for the meso and racemic isomers of this compound.

Carbon AtomMeso-2,4-dibromopentane Chemical Shift (ppm)Racemic-2,4-dibromopentane Chemical Shift (ppm)
C1, C5 (CH3)25.926.4
C2, C4 (CHBr)53.253.7
C3 (CH2)51.152.0

Data sourced from R.E. Cais and J.M. Kometani, Macromolecules 1981, 14, 5, 1346–1350.

Experimental Protocol

The following is a representative experimental protocol for acquiring 13C NMR spectra of halogenated alkanes like this compound.

1. Sample Preparation:

  • Dissolve approximately 50-100 mg of the this compound isomer in a suitable deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The 13C NMR spectra are typically acquired on a spectrometer operating at a frequency of 75 or 100 MHz for carbon.

  • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used.

  • Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass all expected carbon signals.

  • Acquisition Time: Typically around 1-2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although integration is less critical for routine 13C NMR.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is often required to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain a pure absorption spectrum.

  • Baseline correction is performed to ensure a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.0 ppm.

  • Peak picking is performed to identify the chemical shifts of the signals.

Isomeric Relationships

The relationship between the different stereoisomers of this compound can be visualized as follows:

G cluster_isomers This compound Isomers cluster_enantiomers Enantiomers Meso meso-(2R,4S)-2,4-Dibromopentane Racemic Racemic Mixture RR (2R,4R)-2,4-Dibromopentane Racemic->RR component SS (2S,4S)-2,4-Dibromopentane Racemic->SS component

Caption: Stereoisomers of this compound.

Mass Spectrometry of 2,4-Dibromopentane: A Comparative Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electron ionization mass spectrometry of 2,4-dibromopentane, with a comparative look at its positional isomers, providing researchers, scientists, and drug development professionals with key data for structural elucidation.

In the realm of analytical chemistry, mass spectrometry stands as a cornerstone for the structural identification of organic molecules. The fragmentation patterns observed upon electron ionization (EI) provide a molecular fingerprint, offering profound insights into the compound's architecture. This guide delves into the mass spectrometric behavior of this compound and its positional isomers, presenting a comparative analysis of their fragmentation pathways. The data herein serves as a valuable resource for the unambiguous identification of these brominated alkanes in complex matrices.

Comparative Fragmentation Data of Dibromopentane Isomers

The mass spectra of dibromopentane isomers, while all corresponding to the molecular formula C5H10Br2, exhibit distinct fragmentation patterns. These differences arise from the varied positions of the bromine atoms, which influence the stability of the resulting carbocations and radical species upon ionization and subsequent fragmentation. A summary of the most abundant fragments for this compound and its isomers is presented below.

m/zThis compound Relative Intensity (%)1,5-Dibromopentane Relative Intensity (%)1,3-Dibromopentane Relative Intensity (%)1,2-Dibromopentane Relative Intensity (%)Putative Fragment Identity
41100.0100.0100.0100.0[C3H5]+
4325.913.935.118.2[C3H7]+
5512.820.914.825.8[C4H7]+
6910.96.99.415.1[C5H9]+
14992.824.332.430.2[C5H10Br]+ (M-Br)
15190.923.831.829.6[C5H10Br]+ (M-Br, with 81Br)
2280.80.31.00.5[C5H10Br2]+• (M+•, with two 79Br)
2301.60.62.01.0[C5H10Br2]+• (M+•, with one 79Br and one 81Br)
2320.80.31.00.5[C5H10Br2]+• (M+•, with two 81Br)

Data sourced from the NIST Mass Spectrometry Data Center. Intensities are relative to the base peak (m/z 41).

Experimental Protocol

The mass spectra were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. The following parameters are representative of a typical experimental setup for the analysis of small brominated alkanes.[1]

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm i.d. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-300.

    • Solvent Delay: 3 minutes.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from one of the bromine atoms due to their lower ionization energy, to form a molecular ion ([C5H10Br2]+•). This high-energy molecular ion then undergoes a series of fragmentation reactions to produce smaller, more stable ions.

A primary and highly favorable fragmentation step is the cleavage of a carbon-bromine bond to lose a bromine radical (•Br), resulting in the formation of a brominated carbocation at m/z 149 (for 79Br) and 151 (for 81Br). The high relative abundance of this ion pair is a characteristic feature of the this compound spectrum. Subsequent loss of HBr from this fragment can lead to the formation of the ion at m/z 69.

The base peak at m/z 41, corresponding to the allyl cation ([C3H5]+), is formed through a more complex fragmentation cascade, likely involving rearrangements and the loss of both bromine atoms and a methyl group.

fragmentation_pathway M [C5H10Br2]+• m/z 228, 230, 232 frag1 [C5H10Br]+ m/z 149, 151 M->frag1 - •Br frag2 [C3H5]+ m/z 41 (Base Peak) M->frag2 - •Br, - HBr, - •CH3 (rearrangement) frag3 [C5H9]+ m/z 69 frag1->frag3 - HBr

Caption: Proposed fragmentation pathway of this compound.

Experimental and Analytical Workflow

The overall process for analyzing the mass spectrometric fragmentation of this compound involves several key stages, from sample preparation to data interpretation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis Dilute this compound\nin a volatile solvent\n(e.g., dichloromethane) Dilute this compound in a volatile solvent (e.g., dichloromethane) Inject sample into GC Inject sample into GC Dilute this compound\nin a volatile solvent\n(e.g., dichloromethane)->Inject sample into GC Separate from solvent\nand impurities on GC column Separate from solvent and impurities on GC column Inject sample into GC->Separate from solvent\nand impurities on GC column Introduce into MS Introduce into MS Separate from solvent\nand impurities on GC column->Introduce into MS Ionize molecules\n(Electron Ionization, 70 eV) Ionize molecules (Electron Ionization, 70 eV) Introduce into MS->Ionize molecules\n(Electron Ionization, 70 eV) Fragment molecular ions Fragment molecular ions Ionize molecules\n(Electron Ionization, 70 eV)->Fragment molecular ions Separate fragments\nby m/z (Quadrupole) Separate fragments by m/z (Quadrupole) Fragment molecular ions->Separate fragments\nby m/z (Quadrupole) Detect ions Detect ions Separate fragments\nby m/z (Quadrupole)->Detect ions Generate mass spectrum Generate mass spectrum Detect ions->Generate mass spectrum Identify molecular ion\nand fragment peaks Identify molecular ion and fragment peaks Generate mass spectrum->Identify molecular ion\nand fragment peaks Propose fragmentation\npathways Propose fragmentation pathways Identify molecular ion\nand fragment peaks->Propose fragmentation\npathways Compare with isomer spectra Compare with isomer spectra Propose fragmentation\npathways->Compare with isomer spectra

Caption: General workflow for GC-MS analysis of this compound.

References

A Comparative Guide to the Infrared Spectroscopy of 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 2,4-dibromopentane, tailored for researchers, scientists, and professionals in drug development. By comparing its spectral features with those of pentane (B18724) and 2-bromopentane (B28208), this document offers a clear understanding of the influence of halogen substitution on the vibrational modes of an aliphatic carbon chain.

Overview of Functional Groups and Expected Absorptions

This compound is an alkyl halide. Its structure consists of a five-carbon alkane backbone with two bromine atoms. The primary functional groups and their expected IR absorption regions are:

  • C-H (Alkane): The molecule contains methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. These give rise to strong stretching vibrations typically found between 3000-2850 cm⁻¹ and bending vibrations in the 1470-1365 cm⁻¹ region.[1][2]

  • C-Br (Alkyl Bromide): The carbon-bromine bonds are expected to produce characteristic stretching vibrations in the fingerprint region of the spectrum, generally between 690-515 cm⁻¹.[3]

Comparative Spectral Data

The introduction of bromine atoms significantly alters the IR spectrum compared to a simple alkane like pentane. The mass of the bromine atom and the polarity of the C-Br bond influence the vibrational frequencies. The following table summarizes the key experimental IR absorption peaks for this compound and compares them with pentane (the parent alkane) and 2-bromopentane (the monosubstituted analogue).

Functional Group Vibrational Mode Expected Range (cm⁻¹) Pentane (Experimental, cm⁻¹) 2-Bromopentane (Experimental, cm⁻¹) This compound (Experimental, cm⁻¹)
C-H (Alkane)Stretching3000-2850~2958, 2873[4]~2960, 2875~2975, 2930
C-H (Alkane)Bending (CH₂ & CH₃)1470-1365~1460, 1379[4]~1455, 1380~1450, 1380
C-Br (Alkyl Halide)Stretching690-515N/A~650~630, ~550

Note: Experimental values are approximated from publicly available spectra, such as those from the NIST WebBook.[5]

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample like this compound.

Objective: To record the infrared spectrum of neat this compound.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Polished Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Dropper or pipette

  • This compound sample

  • Solvent for cleaning (e.g., anhydrous acetone (B3395972) or dichloromethane)

  • Lens tissue

Procedure:

  • Spectrometer Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Background Spectrum:

    • Place a pair of clean, polished salt plates together and position them in the spectrometer's sample holder.

    • Run a background scan. This measures the absorbance of the atmosphere (CO₂, H₂O) and the salt plates themselves. The instrument will automatically store and subtract this from the sample spectrum.[6]

  • Sample Preparation:

    • Remove the salt plates from the spectrometer.

    • Using a clean pipette, place one to two drops of the neat this compound liquid onto the surface of one salt plate.[6]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, the instrument is set to scan over a range of 4000 to 400 cm⁻¹.[6]

    • To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[6]

  • Data Processing & Cleaning:

    • The software will automatically perform the background subtraction.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Thoroughly clean the salt plates with the appropriate solvent and dry them with lens tissue. Store them in a desiccator to prevent fogging from atmospheric moisture.

Visualization of the Analytical Workflow

The logical flow from sample to structural interpretation in IR spectroscopy can be visualized as follows.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Conclusion Prep Prepare Neat Liquid Film (this compound on KBr plates) Background Record Background Spectrum (Clean KBr Plates) Prep->Background Place in FTIR SampleScan Record Sample Spectrum (4000-400 cm-1) Process Background Subtraction & Baseline Correction SampleScan->Process Identify Identify Key Absorption Peaks (e.g., C-H, C-Br stretches) Process->Identify Compare Compare with Reference Spectra (Pentane, 2-Bromopentane) Identify->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for IR analysis of this compound.

References

A Comparative Guide to the Reactivity of 2,4-Dibromopentane and 1,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 2,4-dibromopentane and 1,4-dibromopentane (B1359787). Understanding the nuanced differences in their reaction pathways and rates is crucial for the strategic design of synthetic routes and the development of novel chemical entities. This document outlines the structural distinctions between the two molecules, predicts their reactivity based on established chemical principles, and provides a framework for experimental validation.

Structural and Electronic Differences

The reactivity of an alkyl halide is fundamentally dictated by the substitution pattern of the carbon atom bonded to the halogen. In the case of our two target molecules, the key difference lies in the location of the bromine atoms.

  • 1,4-Dibromopentane possesses one primary (1°) and one secondary (2°) bromoalkane functionality. The bromine atom at the C1 position is attached to a carbon bonded to only one other carbon atom, while the bromine at C4 is attached to a carbon bonded to two other carbons.

  • This compound contains two secondary (2°) bromoalkane functionalities, with both bromine atoms located on carbons that are each bonded to two other carbon atoms.

This structural variance has profound implications for the preferred reaction mechanisms, primarily nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Predicted Reactivity and Mechanistic Pathways

The differing substitution at the carbon-bromine bonds in 1,4-dibromopentane and this compound leads to distinct predictions regarding their reactivity under various conditions.

Nucleophilic Substitution Reactions

SN2 (Bimolecular Nucleophilic Substitution): This mechanism is highly sensitive to steric hindrance. The nucleophile must perform a backside attack on the carbon atom bearing the leaving group.

  • 1,4-Dibromopentane: The primary bromide at the C1 position is significantly less sterically hindered than the secondary bromides. Therefore, 1,4-dibromopentane is expected to be more reactive towards SN2 reactions, with the initial substitution occurring preferentially at the C1 position.[1][2]

  • This compound: Both bromine atoms are on secondary carbons, which present greater steric hindrance compared to a primary carbon. This will slow down the rate of SN2 reactions relative to the primary site in 1,4-dibromopentane.[3][4]

SN1 (Unimolecular Nucleophilic Substitution): This pathway proceeds through a carbocation intermediate. The stability of this intermediate is the rate-determining factor.

  • 1,4-Dibromopentane: Can form both a primary and a secondary carbocation. The secondary carbocation at C4 is more stable than the primary carbocation at C1.

  • This compound: Can form two different secondary carbocations.

Since secondary carbocations are more stable than primary carbocations, both molecules can undergo SN1 reactions at their secondary positions. However, the overall reactivity in SN1 reactions is generally lower for secondary halides compared to tertiary ones.[5]

Elimination Reactions

E2 (Bimolecular Elimination): This concerted reaction is favored by strong, bulky bases and, like SN2, is sensitive to the substrate structure. Generally, the reactivity order for E2 reactions is tertiary > secondary > primary.

  • 1,4-Dibromopentane: Can undergo elimination at both the primary and secondary positions. Elimination involving the secondary bromide is expected to be faster.

  • This compound: With two secondary bromides, this isomer is predicted to be more reactive towards E2 elimination than the primary position of 1,4-dibromopentane, especially with a strong base.[6]

E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate and therefore follows the same reactivity trend as SN1 (tertiary > secondary > primary). Both isomers can undergo E1 reactions at their secondary positions.

Quantitative Data Comparison

Reaction TypeSubstrate TypeRepresentative CompoundRelative Rate of Reaction (Illustrative)
SN2Primary Alkyl Bromide1-Bromopentane~20
SN2Secondary Alkyl Bromide2-Bromopentane1

Table 1: Illustrative relative reaction rates for SN2 reactions of primary and secondary bromoalkanes. Primary alkyl bromides can react up to 20 times faster than secondary alkyl bromides in SN2 reactions with strong nucleophiles.[7]

Experimental Protocol: Comparative Reactivity via Silver Nitrate (B79036) Precipitation

A common method to compare the reactivity of haloalkanes is to monitor the rate of silver halide precipitation upon reaction with an ethanolic silver nitrate solution. The reaction proceeds via a nucleophilic substitution where water or ethanol (B145695) acts as the nucleophile. The formation of a carbocation (favored by secondary halides) or the direct displacement of the bromide ion leads to the formation of a silver bromide precipitate.

Objective: To qualitatively compare the reaction rates of 1,4-dibromopentane and this compound.

Materials:

  • 1,4-dibromopentane

  • This compound

  • 0.02 M silver nitrate in ethanol solution

  • Test tubes

  • Water bath

Procedure:

  • Arrange two test tubes in a rack.

  • To the first test tube, add 1 mL of the 0.02 M silver nitrate solution and 3 drops of 1,4-dibromopentane.

  • To the second test tube, add 1 mL of the 0.02 M silver nitrate solution and 3 drops of this compound.

  • Place both test tubes simultaneously into a warm water bath (approximately 50°C).

  • Observe the test tubes and record the time it takes for a precipitate (silver bromide) to appear in each.

Expected Results:

Based on the greater propensity of secondary halides to form carbocations, it is expected that This compound will form a precipitate more rapidly than 1,4-dibromopentane, as both of its bromine atoms are on secondary carbons. The reaction at the secondary position of 1,4-dibromopentane will also contribute to precipitate formation, but the overall initial rate is likely to be dominated by the isomer with two secondary halides.

Visualizing Reactivity Differences

The following diagrams illustrate the structural differences and the logical flow of predicting the dominant reaction pathways.

G Structural Comparison of Dibromopentane Isomers cluster_1 1,4-Dibromopentane cluster_2 This compound a Structure: CH2(Br)CH2CH2CH(Br)CH3 b Bromine Positions: - 1x Primary (C1) - 1x Secondary (C4) a->b c Structure: CH3CH(Br)CH2CH(Br)CH3 d Bromine Positions: - 2x Secondary (C2, C4) c->d

Caption: Structural differences between 1,4-dibromopentane and this compound.

G Predicted Reactivity Pathways A Reaction Conditions B Strong Nucleophile, Polar Aprotic Solvent A->B C Weak Nucleophile/Base, Polar Protic Solvent A->C D Strong, Bulky Base A->D E Dominant Mechanism B->E C->E D->E F SN2 E->F G SN1 / E1 E->G H E2 E->H I More Reactive Isomer F->I G->I H->I J 1,4-Dibromopentane (at primary C1) I->J K This compound (secondary C's) I->K L This compound (secondary C's) I->L

Caption: Predicted dominant reaction pathways and more reactive isomer based on conditions.

Conclusion

References

A Comparative Guide to the Stereochemical Analysis of 2,4-Dibromopentane Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereochemical outcomes in the synthesis of 2,4-dibromopentane, a molecule of interest in stereoselective synthesis. Understanding the distribution of its stereoisomeric products—the enantiomeric pair (2R,4R)- and (2S,4S)-2,4-dibromopentane, and the meso-2,4-dibromopentane—is crucial for controlling reaction pathways and obtaining desired molecular architectures. This document outlines a key synthetic route, presents comparative data on product distribution, and details the experimental protocols for synthesis and analysis.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons 2 and 4, leading to the possibility of four stereoisomers. These consist of a pair of enantiomers, (2R,4R) and (2S,4S), and a meso compound, (2R,4S), which has a plane of symmetry and is achiral. The relationship between these stereoisomers is a critical aspect of its chemistry.[1]

stereoisomers cluster_enantiomers Enantiomeric Pair 2R,4R (2R,4R)-2,4-Dibromopentane 2S,4S (2S,4S)-2,4-Dibromopentane 2R,4R->2S,4S Enantiomers meso meso-(2R,4S)-2,4-Dibromopentane 2R,4R->meso Diastereomers 2S,4S->meso Diastereomers

Synthesis of this compound from Pentane-2,4-diol

A common and stereochemically informative route to this compound is the bromination of pentane-2,4-diol. The stereochemistry of the starting diol directly influences the stereochemical composition of the product mixture. This reaction typically proceeds via an SN2 mechanism, which involves the inversion of configuration at the stereogenic centers.

Comparative Data on Stereoisomer Distribution

The following table summarizes the expected stereochemical outcome from the bromination of different stereoisomers of pentane-2,4-diol using a reagent like phosphorus tribromide (PBr₃). The data is based on the established stereospecificity of SN2 reactions.

Starting Material (Pentane-2,4-diol)Expected Major Product(s) of this compoundExpected Diastereomeric Ratio (meso:racemic)
(2R,4R)-pentane-2,4-diol(2S,4S)-2,4-dibromopentane0:100
(2S,4S)-pentane-2,4-diol(2R,4R)-2,4-dibromopentane0:100
meso-(2R,4S)-pentane-2,4-diolRacemic mixture of (2R,4R)- and (2S,4S)-2,4-dibromopentane100:0 (initially forms meso-dibromide which can rearrange)
Racemic (2R,4R)/(2S,4S)-pentane-2,4-diolRacemic mixture of (2S,4S)- and (2R,4R)-2,4-dibromopentane0:100

Experimental Protocols

Synthesis of this compound from Pentane-2,4-diol

Materials:

  • Pentane-2,4-diol (as a specific stereoisomer or racemic mixture)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pentane-2,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation.

Stereochemical Analysis by Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is recommended for separating the enantiomers and the meso diastereomer.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

    • Final Temperature: Hold at 150 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

The relative peak areas in the chromatogram correspond to the relative amounts of each stereoisomer in the mixture.

Stereochemical Analysis by ¹H NMR Spectroscopy

The diastereomers of this compound can be distinguished by ¹H NMR spectroscopy due to the different chemical environments of the protons.

  • meso-2,4-dibromopentane: Due to its symmetry, the two methyl groups (at C1 and C5) and the two methine protons (at C2 and C4) are chemically equivalent, leading to simpler spectra.

  • (2R,4R)- and (2S,4S)-2,4-dibromopentane: In these chiral enantiomers, the two methyl groups and the two methine protons are diastereotopic and therefore chemically non-equivalent, resulting in more complex splitting patterns.

Expected ¹H NMR Spectral Data (Illustrative):

StereoisomerProtonsExpected Chemical Shift (δ)Expected Multiplicity
mesoCH₃ (C1, C5)Doublet
CH₂ (C3)Multiplet
CH (C2, C4)Multiplet
Racemic (RR/SS)CH₃ (C1, C5)Two distinct doublets
CH₂ (C3)Complex multiplet
CH (C2, C4)Two distinct multiplets

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Logical Workflow for Stereochemical Analysis

The following diagram illustrates the workflow from the synthesis of this compound to its stereochemical characterization.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start Pentane-2,4-diol Stereoisomer reaction Bromination (e.g., PBr₃) start->reaction product Crude this compound Mixture reaction->product gc Chiral Gas Chromatography product->gc Separation & Quantification nmr ¹H NMR Spectroscopy product->nmr Structural Elucidation data Stereoisomer Ratio and Identification gc->data nmr->data

This guide provides a foundational framework for the stereochemical analysis of this compound. For specific research applications, optimization of reaction conditions and analytical methods may be necessary.

References

A Comparative Guide to Analytical Techniques for Separating 2,4-Dibromopentane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and analysis of stereoisomers are critical for understanding molecular properties and ensuring the safety and efficacy of pharmaceutical compounds. 2,4-Dibromopentane, a molecule with two chiral centers, exists as a mixture of stereoisomers, including enantiomers and diastereomers. This guide provides an objective comparison of the primary analytical techniques for their separation, supported by generalized experimental data and detailed methodologies.

The primary challenge in separating stereoisomers lies in their identical or very similar physical properties.[1] Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs), have proven to be the most effective strategies for achieving this separation.[2]

Comparison of Analytical Techniques

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the separation of this compound stereoisomers depends on several factors, including the volatility of the analyte, the desired scale of separation, and the available instrumentation. Both techniques rely on the principle of forming transient diastereomeric complexes between the analyte and a chiral stationary phase, leading to differential retention and, thus, separation.

TechniqueGas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase. Stereoisomer separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically cyclodextrin-based.Separation of compounds in a liquid phase. Stereoisomer separation is accomplished using a column packed with a chiral stationary phase (CSP), most commonly polysaccharide-based.[3]
Typical Chiral Stationary Phases (CSPs) Derivatized cyclodextrins (e.g., β-cyclodextrin) on a polysiloxane backbone.[4][5]Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) coated or immobilized on a silica (B1680970) support.[6][7]
Mobile/Carrier Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen).A liquid or mixture of liquids (e.g., Hexane/Isopropanol for normal phase, Acetonitrile/Water for reversed phase).
Typical Analytes Volatile and thermally stable small molecules.A wide range of compounds, from small molecules to large biomolecules.
Advantages High resolution, speed, and sensitivity for volatile compounds.Broad applicability, wide variety of stationary phases, and suitability for preparative scale separations.[3]
Limitations Limited to volatile and thermally stable analytes.Lower resolution than GC for some volatile compounds, higher solvent consumption.

Experimental Protocols

Gas Chromatography (GC) with a Chiral Stationary Phase

This method is suitable for the analytical scale separation of the volatile this compound stereoisomers.

Objective: To separate the stereoisomers of this compound using a cyclodextrin-based chiral capillary column.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Rt-bDEXsm (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) or similar derivatized cyclodextrin (B1172386) column.[8]

Procedure:

  • Sample Preparation: Dissolve the this compound mixture in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C (FID)

    • Carrier Gas: Helium at a constant flow or linear velocity (e.g., 1.0 mL/min or 30 cm/s).

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase temperature at 2 °C/min to 150 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for analyte concentration).

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. For confirmation, a mass spectrometer can be used as the detector.

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

This method is versatile and can be adapted for both analytical and preparative scale separations.

Objective: To separate the stereoisomers of this compound using a polysaccharide-based chiral column.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Column: e.g., Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.[9]

Procedure:

  • Sample Preparation: Dissolve the this compound mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an acidic modifier like trifluoroacetic acid (0.1%) may be added to improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The different stereoisomers will elute at different retention times. The resolution between the peaks should be calculated to assess the quality of the separation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the separation and analysis of this compound stereoisomers.

G Workflow for Stereoisomer Separation and Analysis cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Sample This compound Stereoisomer Mixture Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Injection Inject into Chromatograph Dissolution->Injection GC Chiral GC Injection->GC Volatile Analyte HPLC Chiral HPLC Injection->HPLC Versatile Detection Detection (FID/MS/UV) GC->Detection HPLC->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Identification Stereoisomer Identification Chromatogram->Identification

References

Validating the Synthesis of 2,4-Dibromopentane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the accurate confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of spectroscopic data to validate the synthesis of 2,4-dibromopentane from 2,4-pentanediol (B147393). Detailed experimental protocols and data are presented to aid in the replication and verification of this chemical transformation.

Synthesis Overview

The synthesis of this compound is achieved through the conversion of the hydroxyl groups of 2,4-pentanediol to bromine atoms. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃). This reagent is known for converting primary and secondary alcohols to their corresponding alkyl bromides, typically with inversion of stereochemistry.

Spectroscopic Validation

The successful synthesis of this compound can be unequivocally confirmed by comparing the spectroscopic signatures of the starting material, 2,4-pentanediol, with the final product. The key techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of 2,4-pentanediol and this compound. Note that this compound exists as stereoisomers (meso and racemic diastereomers), which will exhibit distinct spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,4-Pentanediol CH₃~1.2Doublet~6.3
CH₂~1.5-1.7Multiplet
CHOH~3.8-4.2Multiplet
OHVariableBroad Singlet
meso-2,4-Dibromopentane CH₃~1.8Doublet~6.8
CH₂~2.5Multiplet
CHBr~4.3Multiplet
Racemic-2,4-Dibromopentane CH₃~1.7Doublet~6.8
CH₂~2.3, ~2.6Multiplet
CHBr~4.1Multiplet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (δ, ppm)
2,4-Pentanediol CH₃~23
CH₂~45
CHOH~65
meso-2,4-Dibromopentane CH₃~27
CH₂~50
CHBr~55
Racemic-2,4-Dibromopentane CH₃~26
CH₂~49
CHBr~54

Table 3: IR Spectroscopic Data

CompoundFunctional GroupAbsorption Range (cm⁻¹)Key Peaks
2,4-Pentanediol O-H stretch3600-3200 (broad)~3350
C-H stretch (sp³)3000-2850~2970, 2930, 2870
C-O stretch1150-1050~1100
This compound C-H stretch (sp³)3000-2850~2980, 2940, 2880
C-Br stretch650-550~600, ~570

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
2,4-Pentanediol 10489, 71, 59, 45, 43
This compound 228, 230, 232 (isotope pattern)149/151, 69, 41

Experimental Protocols

Synthesis of this compound from 2,4-Pentanediol

Materials:

  • 2,4-Pentanediol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-pentanediol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI). The data will show the molecular ion peak(s) and characteristic fragmentation patterns.

Mandatory Visualization

The following diagrams illustrate the synthesis workflow and the logical relationship of spectroscopic validation.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2_4_Pentanediol 2,4-Pentanediol Reaction Bromination in Anhydrous Diethyl Ether (0°C to RT) 2_4_Pentanediol->Reaction PBr3 PBr₃ PBr3->Reaction Quenching Quenching with Ice Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Distillation Drying->Purification 2_4_Dibromopentane This compound Purification->2_4_Dibromopentane

Caption: Synthesis workflow from 2,4-pentanediol to this compound.

Validation_Logic Spectroscopic Validation Logic cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_reference Reference Data cluster_conclusion Conclusion Synthesis Synthesized Product (Crude this compound) NMR ¹H & ¹³C NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Validation Validation NMR->Validation Match Discrepancy Discrepancy NMR->Discrepancy Mismatch IR->Validation Match IR->Discrepancy Mismatch MS->Validation Match MS->Discrepancy Mismatch Ref_Product Expected this compound Spectra Ref_SM Starting Material (2,4-Pentanediol) Spectra Validation->Ref_Product Validation->Ref_SM Absence of SM signals

Caption: Logical workflow for the validation of this compound synthesis.

A Comparative Analysis of Dibrominated Alkanes in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibrominated alkanes are versatile substrates in organic synthesis, capable of undergoing a variety of transformations. Their reactivity in bimolecular nucleophilic substitution (SN2) reactions is of particular interest, as it allows for the introduction of two functional groups and the formation of both acyclic and cyclic structures. This guide provides an objective comparison of the performance of different dibrominated alkanes in SN2 reactions, supported by established chemical principles and experimental data.

The SN2 Reaction: A Brief Overview

The SN2 reaction is a single-step process where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a concerted fashion.[1] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1] Key factors influencing the rate and outcome of SN2 reactions with dibrominated alkanes include the distance between the two bromine atoms, steric hindrance at the reaction centers, and the nature of the nucleophile.

Data Presentation: Reactivity of Dibrominated Alkanes

SubstratePrimary Reaction Pathway(s)Relative Rate of Intramolecular Cyclization (Qualitative)Ring Size Formed (Intramolecular)Notes
1,2-Dibromoethane (B42909) E2 Elimination, Intermolecular SN2Very Slow3Prone to elimination, especially with strong, non-nucleophilic bases. Intramolecular cyclization to form a strained three-membered ring is slow.[2]
1,3-Dibromopropane Intramolecular SN2, Intermolecular SN2Fast3 or 4Readily undergoes intramolecular cyclization to form stable cyclopropane (B1198618) or cyclobutane (B1203170) derivatives.[2]
1,4-Dibromobutane (B41627) Intramolecular SN2, Intermolecular SN2Very Fast5Formation of a five-membered ring (tetrahydrofuran via an intermediate) is kinetically and thermodynamically favorable.[3][4]
1,5-Dibromopentane Intramolecular SN2, Intermolecular SN2Fast6Formation of a six-membered ring is also favorable, though often slightly slower than the formation of a five-membered ring.[3]
1,6-Dibromohexane Intramolecular SN2, Intermolecular SN2Slow7The formation of a seven-membered ring is significantly slower due to unfavorable entropic factors and transannular strain.[3]

Relative rates of intramolecular cyclization are influenced by both enthalpic (ring strain) and entropic factors. The formation of 5- and 6-membered rings is generally the most rapid.[3]

Mandatory Visualization

General SN2 Mechanism on a Dibromoalkane

Caption: General mechanism for an intermolecular SN2 reaction on a dibromoalkane.

Intramolecular SN2 Cyclization of 1,4-Dibromobutane

Caption: Pathway for intramolecular SN2 cyclization following an initial intermolecular substitution.

Experimental Protocols

Intermolecular SN2 Reaction: Synthesis of 1-Azido-4-bromobutane

This protocol describes a typical SN2 reaction where one of the bromine atoms of 1,4-dibromobutane is substituted by an azide (B81097) nucleophile.

Materials:

  • 1,4-Dibromobutane

  • Sodium azide (NaN₃)[5]

  • N,N-Dimethylformamide (DMF), anhydrous[5]

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-dibromobutane (1.0 equivalent) in anhydrous DMF.

  • Add sodium azide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60-70°C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-azido-4-bromobutane.

  • The product can be further purified by vacuum distillation.

Safety Precautions: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.[5]

Intramolecular SN2 Reaction (Finkelstein Conditions)

This protocol is a qualitative experiment to observe the relative rates of intramolecular cyclization via a competition reaction. It is adapted from procedures for comparing SN2 reaction rates.[6][7]

Materials:

  • 1,3-Dibromopropane

  • 1,4-Dibromobutane

  • 1,5-Dibromopentane

  • Sodium iodide (NaI)

  • Acetone, anhydrous

Procedure:

  • Label three separate, dry test tubes for each of the dibrominated alkanes.

  • In each test tube, add 2 mL of a 15% solution of sodium iodide in anhydrous acetone.

  • To each respective test tube, add 2-3 drops of the corresponding dibrominated alkane.

  • Stopper the test tubes, shake to mix, and start a timer.

  • Observe the test tubes for the formation of a precipitate (sodium bromide), which is insoluble in acetone.

  • Record the time it takes for the precipitate to first appear in each test tube. The faster the precipitate forms, the faster the overall substitution reaction (both inter- and intramolecular).

Expected Outcome: The test tube containing 1,4-dibromobutane is expected to form a precipitate most rapidly, followed by 1,5-dibromopentane, and then 1,3-dibromopropane, reflecting the favorable kinetics of forming 5- and 6-membered rings.

Conclusion

The reactivity of dibrominated alkanes in SN2 reactions is highly dependent on the chain length separating the two halogen atoms. While short-chain substrates like 1,2-dibromoethane favor elimination, those with three to five carbons between the bromines, such as 1,3-dibromopropane, 1,4-dibromobutane, and 1,5-dibromopentane, are excellent candidates for intramolecular cyclization to form stable 3-, 4-, 5-, and 6-membered rings. The formation of five-membered rings is typically the most rapid. Understanding these reactivity trends is crucial for the strategic design of synthetic routes in research and drug development.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromopentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,4-Dibromopentane must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the proper management and disposal of this halogenated hydrocarbon.

As a halogenated organic compound, this compound is classified as hazardous waste and requires careful handling from use to disposal. Improper disposal can lead to environmental contamination and potential health risks. Therefore, all personnel must be familiar with the following procedures.

Immediate Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound, which are critical for its safe handling and disposal.

PropertyValue
Molecular Formula C₅H₁₀Br₂
Molar Mass 229.94 g/mol
Density 1.64 g/cm³
Boiling Point 40 °C at 4 mmHg
Flash Point 64.3 °C

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound waste is a critical aspect of laboratory safety. The following experimental protocol outlines the necessary steps for collecting and preparing this hazardous waste for pickup by certified disposal services.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Chemical fume hood

  • Personal Protective Equipment (as listed above)

  • Spill kit for halogenated solvents

Procedure:

  • Waste Segregation:

    • Collect all this compound waste, including contaminated labware and spill cleanup materials, in a dedicated waste container.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. This segregation is vital for proper disposal and can impact disposal costs.

  • Container Management:

    • Use a container that is in good condition, with a secure, tight-fitting lid.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and any other constituents.

    • Keep the container closed at all times, except when adding waste.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of waste generation.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Requesting Disposal:

    • Once the waste container is full, or in accordance with your institution's guidelines, arrange for a pickup from your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Complete all necessary paperwork accurately and legibly.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris.

  • Disposal of Spill Debris: Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start This compound Use waste Generate Waste start->waste spill Spill Occurs start->spill segregate Segregate as Halogenated Waste waste->segregate container Use Designated Waste Container segregate->container label_container Label Container Accurately container->label_container store Store in SAA with Secondary Containment label_container->store keep_closed Keep Container Closed store->keep_closed request_pickup Request EHS/ Vendor Pickup keep_closed->request_pickup end Proper Disposal request_pickup->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Immediate Action spill_waste Collect Spill Debris as Halogenated Waste spill_cleanup->spill_waste spill_waste->container

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling 2,4-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,4-Dibromopentane (CAS No: 19398-53-9). The following step-by-step instructions are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Chemical Properties

This compound is a halogenated hydrocarbon that poses specific health risks. It is crucial to understand its properties and hazards before handling. The compound is irritating to the eyes, respiratory system, and skin.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀Br₂[1][3]
Molecular Weight229.94 g/mol [1][4]
Boiling Point184°C at 760 mmHg[5]
Density1.668 g/cm³[5]
Flash Point64.3°C[5]
Hazard StatementsIrritating to eyes, respiratory system and skin (R36/37/38)[1][2]
Safety StatementsWear suitable protective clothing, gloves and eye/face protection (S36/37/39); In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26)[1][2]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure and ensure personal safety when handling this compound.[6][7] Safety phrases explicitly recommend wearing suitable protective clothing, gloves, and eye/face protection.[1][2]

Table 2: Recommended Personal Protective Equipment for this compound

Body PartPPE TypeMaterial/SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles and a face shield.[8]Protects against splashes and vapors that can cause serious eye irritation.[2]
Hands Chemical-Resistant GlovesNeoprene or Fluoroelastomer (Viton).[9]Provides appropriate protection against halogenated hydrocarbons. Nitrile gloves offer poor resistance and should be avoided for extended contact.[8][9]
Body Laboratory CoatFlame-retardant and chemically resistant.Protects skin from potential splashes and contamination.[10]
Respiratory Respirator (if necessary)Use in a well-ventilated area. An air-purifying respirator with an appropriate cartridge may be necessary if ventilation is inadequate or for spill response.[6][11]The substance may cause respiratory irritation.[2][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to prevent accidental exposure and ensure a safe working environment.

Step 1: Pre-Handling Preparation

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Locate the nearest safety shower and eyewash station.

  • Have spill control materials readily accessible.

Step 2: Chemical Handling

  • Always handle this compound inside a certified chemical fume hood to control vapor exposure.

  • Wear the recommended PPE as detailed in Table 2.

  • Avoid direct contact with skin, eyes, and clothing.[12]

  • Use only non-sparking tools and work away from heat, sparks, or open flames.[11]

  • Keep the container tightly closed when not in use.[11]

Step 3: First Aid Procedures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water.[10]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[10]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Step 4: Incompatible Materials

  • Avoid contact with strong oxidizing agents and powdered metals like aluminum, as these may lead to vigorous reactions.[12][13]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. It must be treated as hazardous waste.[14]

Step 1: Waste Segregation and Collection

  • Do not dispose of this compound down the drain or in general waste.[14]

  • Collect all waste containing this compound (including contaminated consumables) in a designated, compatible, and properly sealed hazardous waste container.[15] The container must be clearly labeled.

Step 2: Labeling and Storage

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.

  • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting pickup.

Step 3: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound.

G cluster_plan Planning & Preparation cluster_execution Execution cluster_disposal Disposal RiskAssessment 1. Risk Assessment (Review SDS) PPESelection 2. PPE Selection (Gloves, Goggles, etc.) RiskAssessment->PPESelection Proceed with Caution Handling 3. Chemical Handling (In Fume Hood) PPESelection->Handling Ready for Work WasteCollection 4. Waste Collection (Labeled Container) Handling->WasteCollection Generate Waste WasteStorage 5. Temporary Storage (Secure Area) WasteCollection->WasteStorage Store Safely FinalDisposal 6. Professional Disposal (EHS Pickup) WasteStorage->FinalDisposal Scheduled Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.